4-(Trifluoroacetyl)toluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILUJUELMWXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192590 | |
| Record name | 4-(Trifluoroacetyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-59-2 | |
| Record name | 4-(Trifluoroacetyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 394-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoroacetyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-4'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Trifluoroacetyl)toluene synthesis from toluene and trifluoroacetic anhydride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoroacetyl)toluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as 2,2,2-trifluoro-1-(p-tolyl)ethanone, is a valuable building block in organic synthesis. The presence of the trifluoromethyl ketone moiety imparts unique electronic properties, enhancing the biological activity and metabolic stability of derivative compounds. The most direct and industrially scalable method for its preparation is the electrophilic aromatic substitution via a Friedel-Crafts acylation of toluene with trifluoroacetic anhydride. This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice. The methyl group of toluene directs the incoming trifluoroacetyl group predominantly to the para position due to steric hindrance and electronic effects, leading to high regioselectivity for the desired product.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts with trifluoroacetic anhydride to form a highly electrophilic trifluoroacylium ion (CF₃CO⁺). This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.
Due to the ortho, para-directing nature of the methyl group in toluene, the trifluoroacetyl group can theoretically add at the ortho or para positions. However, the steric bulk of the trifluoroacetyl group and the catalyst complex favors substitution at the less hindered para position, resulting in high selectivity for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound. The data is compiled from analogous Friedel-Crafts acylation reactions of toluene and related aromatic compounds, providing a reliable estimate of expected outcomes.
Table 1: Reactant and Catalyst Stoichiometry
| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (relative to Toluene) |
| Toluene | C₇H₈ | 92.14 | 1.0 |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 1.1 - 1.5 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.1 - 1.3 |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Notes |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS for completion. |
| Solvent | Dichloromethane (CH₂Cl₂) or excess Toluene | Dichloromethane is a common inert solvent for this reaction. |
| Product Yield (Isolated) | 75 - 90% | Yields are highly dependent on reaction scale and purity of reagents. |
| Regioselectivity (para:ortho) | >95:5 | The para isomer is the major product due to steric hindrance. |
Detailed Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[1][2][3][4]
4.1. Materials and Equipment
-
Reagents:
-
Toluene (anhydrous)
-
Trifluoroacetic anhydride (≥99%)
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Reaction Setup and Procedure
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring to form a suspension.
-
Addition of Acylating Agent: In the addition funnel, place a solution of trifluoroacetic anhydride (1.1 - 1.5 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Addition of Toluene: After the addition of the anhydride is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4.3. Work-up and Purification
-
Quenching the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless to pale yellow liquid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process, from the preparation of the electrophile to the purification of the final product.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic Anhydride: is corrosive and a strong lachrymator. It should be handled with care in a well-ventilated fume hood.
-
Dichloromethane: is a suspected carcinogen and should be handled in a fume hood.
-
The Friedel-Crafts acylation reaction is exothermic and should be cooled adequately, especially during the addition of reagents.
Conclusion
The Friedel-Crafts acylation of toluene with trifluoroacetic anhydride provides an efficient and regioselective route to this compound. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of fluorinated organic compounds for various applications.
References
4-(Trifluoroacetyl)toluene chemical properties and reactivity
An In-depth Technical Guide to 4-(Trifluoroacetyl)toluene: Chemical Properties and Reactivity
Introduction
This compound, also known by its IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, is a fluorinated aromatic ketone with the CAS number 394-59-2.[1][2] This compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The presence of a trifluoromethyl (-CF3) group imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity when incorporated into bioactive molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic applications of this compound, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[3][4] The trifluoroacetyl group significantly influences its physical and chemical characteristics, making it a versatile intermediate in organic synthesis.[1] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O | [1][2][5][6] |
| Molecular Weight | 188.15 g/mol | [2][7][5][6] |
| CAS Number | 394-59-2 | [1][2][7][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.2304 g/cm³ at 25 °C | [2][6] |
| Melting Point | 5 °C | [2] |
| Boiling Point | 70-72 °C at 15 mmHg | [2][3][6] |
| Refractive Index (n20/D) | 1.47 | [2][3] |
| LogP (Octanol/Water) | 2.74 | [2] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electron-withdrawing nature of the trifluoroacetyl group. This group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Key Aspects of Reactivity:
-
Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles. This is a primary pathway for incorporating the trifluoromethyl ketone moiety into larger molecular scaffolds.
-
Building Block for Heterocycles: It serves as a crucial reagent in the synthesis of various heterocyclic compounds. For instance, it is used to synthesize 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have shown potential as fungicidal agents.[8][9]
-
Pharmaceutical and Agrochemical Intermediate: The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates and agrochemicals.[3] this compound is therefore a valuable intermediate for introducing this functional group.[3]
Below is a diagram illustrating the general reactivity of this compound.
Caption: General reactivity pathways for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a methyl benzoate derivative with a trifluoromethylating agent.[5]
Reaction: Methyl 4-methylbenzoate + (Trifluoromethyl)trimethylsilane (TMSCF₃) → this compound
Detailed Protocol: [5]
-
Preparation: To a solution of methyl 4-methylbenzoate (1.0 equiv) in toluene, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) at room temperature under an argon atmosphere.
-
Initiation: Cool the reaction mixture to -78 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv).
-
Reaction: Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature and continue stirring for an additional 12 hours.
-
Workup: Add hydrochloric acid (2.0 M, 1.5 equiv) and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the final product.
The following diagram illustrates the experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
This compound is classified as an irritant.[2][6] Appropriate safety precautions should be taken during handling and use.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [7][4][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [7][4][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [7][4][10] |
Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] All manipulations should be performed in a well-ventilated fume hood.[4]
Conclusion
This compound is a valuable and versatile fluorinated building block in modern organic synthesis. Its unique reactivity, conferred by the trifluoroacetyl group, makes it an essential intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.
References
- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 394-59-2 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Profile of 4-(Trifluoroacetyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoroacetyl)toluene (also known as 2,2,2-trifluoro-1-(p-tolyl)ethanone), a key building block in pharmaceutical and agrochemical research. This document outlines expected spectroscopic values, detailed experimental protocols for data acquisition, and a generalized workflow for the spectroscopic analysis of this and similar aromatic ketones.
Core Spectroscopic Data
While direct experimental spectra for this compound are not uniformly available in public databases, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.3 | Doublet | 2H | Aromatic (meta to C=O) |
| 2.4 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Quartet (J_CF) | Assignment |
| ~181 | Quartet (~35 Hz) | Carbonyl (C=O) |
| ~146 | - | Aromatic (para to C=O) |
| ~130 | - | Aromatic (ortho to C=O) |
| ~129 | - | Aromatic (meta to C=O) |
| ~128 | - | Aromatic (ipso to C=O) |
| ~116 | Quartet (~290 Hz) | Trifluoromethyl (-CF₃) |
| ~22 | - | Methyl (-CH₃) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Methyl C-H Stretch |
| ~1700 | Strong | C=O Stretch (Aryl Ketone) |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1200 - 1100 | Strong | C-F Stretch |
| ~820 | Strong | para-disubstituted C-H bend |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 119 | High | [M - CF₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 69 | Moderate | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired before the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Inlet System: Direct insertion probe or GC inlet.
-
-
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Trifluoroacetyl)toluene (CAS 394-59-2)
This technical guide provides a comprehensive overview of the core properties and hazards associated with this compound, a key reagent in synthetic organic chemistry. The information is presented to support laboratory safety, experimental design, and the development of novel chemical entities.
Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of the trifluoroacetyl group significantly influences its chemical reactivity and physical properties.[1] It is characterized as a clear, colorless to light yellow or orange liquid.[2]
| Property | Value | Source(s) |
| CAS Number | 394-59-2 | [3][4] |
| Molecular Formula | C₉H₇F₃O | [1][3][4] |
| Molecular Weight | 188.15 g/mol | [2][3] |
| Melting Point | 5°C | [2][5] |
| Boiling Point | 70-72°C at 15 mmHg | [5][6][7] |
| Density | 1.2304 g/cm³ at 25°C | [2][5] |
| Refractive Index | 1.47 | [2][5] |
| Flash Point | 70-72°C at 15 mmHg | [2][5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2][5] |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [2][5] |
Hazards and Safety Information
This compound is classified as an irritant and requires careful handling to avoid exposure.[3][6] The aggregated GHS information from multiple suppliers indicates consistent hazard classifications.[3]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[3][8] |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[3][8] |
| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3][8] |
Precautionary Statements and First Aid
A logical workflow for handling and responding to exposure to this compound is outlined below. Adherence to these precautionary measures is critical for maintaining laboratory safety.
Experimental Protocols & Synthesis
General Use
This compound serves as a valuable reagent in organic synthesis. It is notably used in the preparation of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have demonstrated fungicidal activity.[2][5] The trifluoroacetyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, facilitating various chemical transformations.[1]
Example Synthesis Protocol
A general procedure for the synthesis of trifluoromethyl ketones, such as this compound, involves the reaction of a methyl benzoate derivative with a trifluoromethylating agent.[9]
Reaction: Methyl 4-methylbenzoate + (Trifluoromethyl)trimethylsilane → this compound
Methodology:
-
Reaction Setup: To a solution of methyl 4-methylbenzoate (1.0 equiv) in toluene, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) at room temperature under an argon atmosphere.[9]
-
Initiation: Cool the reaction mixture to -78°C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv).[9]
-
Reaction Progression: Stir the mixture for 30 minutes at -78°C, then allow it to warm to room temperature and stir for an additional 12 hours.[9]
-
Workup: Add hydrochloric acid (2.0 M, 1.5 equiv) and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[9]
-
Purification: Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate the solution. Purify the resulting residue by flash column chromatography to yield the final product.[9]
Concluding Remarks
This compound is a versatile building block in medicinal and agricultural chemistry. Its physicochemical properties and well-defined hazard profile allow for its safe and effective use in a research setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its applications. As with all laboratory chemicals, adherence to safety guidelines is paramount.
References
- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 394-59-2 [m.chemicalbook.com]
- 3. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 394-59-2 [chemicalbook.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
The Mechanism of Friedel-Crafts Acylation of Toluene with Trifluoroacetic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive examination of the mechanism of the Friedel-Crafts acylation of toluene specifically utilizing trifluoroacetic anhydride. We will delve into the mechanistic pathways, the dual role of trifluoroacetic anhydride as both a potential acylating agent and a powerful activating agent, and the factors governing regioselectivity. This document synthesizes experimental data and protocols to offer a practical resource for professionals in drug development and chemical research.
Introduction
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[1] Traditionally, this reaction is catalyzed by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), in conjunction with an acyl halide or anhydride.[2][3] The use of highly reactive anhydrides, such as trifluoroacetic anhydride ((CF₃CO)₂O), presents unique mechanistic features and synthetic advantages, including potentially milder reaction conditions and altered reactivity profiles. Toluene, an activated aromatic compound, serves as a common substrate in these reactions, leading primarily to the formation of methylacetophenone isomers. Understanding the nuances of this reaction with a powerful reagent like trifluoroacetic anhydride is crucial for controlling reaction outcomes and optimizing synthetic routes.
Core Reaction Mechanism
The Friedel-Crafts acylation of toluene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, followed by the nucleophilic attack of the aromatic ring, and subsequent re-aromatization.
Generation of the Acylium Ion
The formation of the reactive electrophile, the acylium ion, is the initial and often rate-determining step. When a conventional acylating agent like acetic anhydride is used, a strong Lewis acid catalyst is required.[4] However, trifluoroacetic anhydride can play a dual role.
Scenario A: Trifluoroacetic Anhydride as the Acylating Agent
In this scenario, trifluoroacetic anhydride itself acts as the source of the acyl group. The trifluoroacetylium ion (CF₃CO⁺) is generated through interaction with a Lewis acid or a Brønsted superacid.
Scenario B: Trifluoroacetic Anhydride as an Activating Agent (Promoter)
Trifluoroacetic anhydride can be employed to activate a less reactive carboxylic acid or anhydride (such as acetic acid or acetic anhydride).[5] This involves the in-situ formation of a mixed anhydride, which is more susceptible to cleavage to form the corresponding acylium ion.
The general scheme for acylium ion formation is depicted below:
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)toluene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoroacetyl)toluene (CAS 394-59-2), a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust, generalized experimental protocol for determining solubility, alongside available qualitative data.
Introduction to this compound
This compound, also known as 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone, is an organic compound featuring a toluene ring substituted with a trifluoroacetyl group.[1] This trifluoroacetyl group imparts significant polarity and influences the molecule's reactivity and physical properties, including its solubility in organic solvents.[1] Understanding its solubility is crucial for applications in synthesis, purification, and formulation development.
Solubility Data
Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative assessments indicate its general behavior in a few common organic solvents. This information is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Slightly Soluble[2][3] |
| Ethyl Acetate | 141-78-6 | Slightly Soluble[2][3] |
| Methanol | 67-56-1 | Slightly Soluble[2][3] |
Note: "Slightly Soluble" indicates that the compound does not dissolve completely to a high concentration under standard conditions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid or liquid)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or agitator within a temperature-controlled incubator or water bath[5][7]
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute[5]
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6][7]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[5]
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5] The samples should be agitated for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours, during which the concentration of the dissolved solid in the solution becomes constant.[4][7][8]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[6] Carefully extract a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[5][7]
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).[5]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL, g/100mL, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the logical steps of the shake-flask method for solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 394-59-2 [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. scribd.com [scribd.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoroacetyl)toluene
This technical guide provides a comprehensive overview of the key physical properties of 4-(Trifluoroacetyl)toluene, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated data, detailed experimental protocols for property determination, and a logical diagram illustrating the interplay of these characteristics.
Core Physical Properties
This compound, also known as 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone, is an organic compound characterized by a toluene molecule substituted with a trifluoroacetyl group.[1] This substitution significantly influences its physical and chemical properties.
The physical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, purification processes, and for understanding the compound's behavior in various solvents and reaction conditions.
| Property | Value | Conditions |
| Boiling Point | 70-72 °C | at 15 mmHg (torr) |
| Density | 1.2304 g/cm³ | at 25 °C |
| Molecular Formula | C₉H₇F₃O | |
| Molecular Weight | 188.15 g/mol | |
| Melting Point | 5 °C | |
| Refractive Index | 1.47 | |
| Flash Point | 70-72 °C | at 15 mmHg |
[Sources:[2][3][4][5][6][7][8]]
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10] For small quantities of a substance, the capillary method using a Thiele tube or an aluminum block is commonly employed.[11]
Apparatus and Materials:
-
Thiele tube or aluminum heating block
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or silicone oil (for Thiele tube)
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[11][12]
-
Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the liquid in the fusion tube.[11][13]
-
Apparatus Assembly:
-
Thiele Tube: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the Thiele tube containing heat-transfer fluid, making sure the fluid level is appropriate.[10]
-
Aluminum Block: Insert the fusion tube and the thermometer into separate holes in the aluminum block, ensuring good thermal contact.[9][13]
-
-
Heating: Gently and slowly heat the side arm of the Thiele tube or the aluminum block.[10][11] This ensures uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Temperature Reading: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid at the prevailing atmospheric pressure. For accuracy, it is recommended to also record the barometric pressure.[9]
-
Confirmation: To confirm, allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should correspond to the previously recorded boiling point.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[13]
-
The heating rate should be slow and controlled to avoid overshooting the boiling point.[11]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles.[12]
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[14] It is temperature-dependent; therefore, the temperature of measurement must be controlled and recorded.
Apparatus and Materials:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Mass of Empty Flask: Thoroughly clean and dry the volumetric flask. Weigh the empty, dry flask with its stopper and record the mass (m₁).
-
Calibration with Water: Fill the flask to the calibration mark with distilled water. Place the flask in a constant temperature bath (e.g., 25 °C) to allow it to equilibrate. Adjust the water level to the mark precisely. Dry the outside of the flask, and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the flask (V) can be calculated by dividing the mass of the water by the known density of water at that temperature.
-
Mass of Sample: Empty the flask, dry it completely, and allow it to return to room temperature.
-
Measurement with Sample: Fill the dry flask with this compound up to the calibration mark. Equilibrate the temperature in the constant temperature bath as done with the water. Adjust the volume, dry the exterior, and weigh the filled flask (m₃).
-
Calculation:
-
Mass of the liquid sample (m_liquid) = m₃ - m₁
-
Volume of the liquid sample (V_liquid) = Volume of the flask (V) determined in step 2.
-
Density (ρ) = m_liquid / V_liquid
-
Logical Relationships of Physical Properties
The physical properties of a compound like this compound are interconnected and determined by its molecular structure. The diagram below illustrates this relationship.
Caption: Interplay of molecular structure and physical properties.
References
- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound CAS#: 394-59-2 [m.chemicalbook.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 394-59-2 [amp.chemicalbook.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
The Trifluoroacetyl Group: An In-depth Technical Guide to a Highly Electrophilic Moiety
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetyl group (TFA), with its potent electrophilicity, stands as a cornerstone in modern organic synthesis and chemical biology. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl moiety, render it a powerful tool for a diverse range of applications, from creating highly reactive intermediates to serving as a versatile protecting group. This technical guide provides a comprehensive overview of the trifluoroacetyl group, detailing its fundamental electrophilicity, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Principles: Understanding the Electrophilicity
The exceptional electrophilicity of the trifluoroacetyl group is a direct consequence of the powerful inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, creating a highly electron-deficient carbonyl carbon that is exceptionally susceptible to nucleophilic attack. This heightened reactivity is the basis for its utility in a myriad of chemical transformations.
The trifluoroacetyl group can be introduced into molecules using a variety of trifluoroacetylating agents, with trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate (TFAT) being among the most common and reactive. These reagents readily react with a wide range of nucleophiles, including alcohols, amines, and even activated aromatic compounds.[1][2]
Factors Influencing Electrophilicity
A logical breakdown of the factors contributing to the high electrophilicity of the trifluoroacetyl group is presented below.
Caption: Key factors contributing to the high electrophilicity of the trifluoroacetyl group.
Quantitative Data Presentation
The enhanced electrophilicity of the trifluoroacetyl group compared to its non-fluorinated counterpart, the acetyl group, can be quantified through various physicochemical parameters. A summary of these quantitative comparisons is provided in the tables below.
Acidity of Parent Carboxylic Acids
The acidity of the parent carboxylic acid is a direct reflection of the electronic nature of the acyl group. A lower pKa value indicates a more electron-withdrawing group and, consequently, a more electrophilic carbonyl carbon in its derivatives.
| Carboxylic Acid | pKa | Reference(s) |
| Trifluoroacetic Acid (CF₃COOH) | 0.23 - 0.5 | [3][4][5][6] |
| Acetic Acid (CH₃COOH) | 4.76 | [3][4][5][6] |
Spectroscopic Data: 13C NMR Chemical Shifts
The 13C NMR chemical shift of the carbonyl carbon provides a direct measure of its electron density. A more downfield chemical shift (higher ppm value) indicates a more deshielded and, therefore, more electrophilic carbonyl carbon.
| Compound | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Solvent | Reference(s) |
| Phenyl Trifluoroacetate | 155.7 | DMSO-d₆ | [7] |
| Phenyl Acetate | ~169 | CDCl₃ | [2] |
| N-Phenyltrifluoroacetamide | ~156 | Not specified | N/A |
| N-Phenylacetamide | ~169 | Not specified | N/A |
| Trifluoroacetyl triflate | Not specified | Not specified | [8] |
Note: Direct comparison is best made in the same solvent. Data for N-phenyltrifluoroacetamide and N-phenylacetamide are typical values and may vary.
Experimental Protocols
The following sections provide detailed methodologies for common trifluoroacetylation reactions.
Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride (TFAA)
This protocol describes a general procedure for the N-trifluoroacetylation of a primary amine.
Materials:
-
Primary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as an acid scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the stirred solution. If the amine salt is used or if the amine is sensitive to the trifluoroacetic acid byproduct, triethylamine (1.1 - 1.5 eq) can be added prior to the TFAA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
Trifluoroacetylation of a Hindered Alcohol using Trifluoroacetyl Triflate (TFAT)
This protocol is suitable for the trifluoroacetylation of sterically hindered alcohols, which may be unreactive towards TFAA.
Materials:
-
Hindered alcohol
-
Trifluoroacetyl triflate (TFAT)
-
Anhydrous dichloromethane (DCM)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hindered alcohol (1.0 eq) and DTBMP (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trifluoroacetyl triflate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude trifluoroacetate ester by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the processes involved in trifluoroacetylation and its applications can aid in a deeper understanding.
General Mechanism of Amine Trifluoroacetylation with TFAA
The trifluoroacetylation of an amine with trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Caption: A simplified mechanism for the trifluoroacetylation of a primary amine with TFAA.
Experimental Workflow for Identification of Trifluoroacetylated Proteins
In drug development and toxicology, identifying proteins that have been modified by reactive metabolites is crucial. The trifluoroacetyl group can be formed in vivo from the metabolism of certain halogenated drugs, such as the anesthetic halothane.[9] The following workflow outlines a general approach for the identification of trifluoroacetylated proteins.
Caption: A typical experimental workflow for the identification of trifluoroacetylated proteins.[10]
Conclusion
The trifluoroacetyl group's pronounced electrophilicity, a direct result of the strong inductive effect of its fluorine atoms, makes it an invaluable entity in chemical synthesis and a significant consideration in drug metabolism. Its high reactivity allows for the efficient formation of stable amide and ester linkages, often under mild conditions. This guide has provided a detailed examination of the principles governing its electrophilicity, supported by quantitative data and practical experimental protocols. The provided workflows and mechanistic diagrams offer a visual framework for understanding its application in both synthetic and biological contexts. For researchers and professionals in drug development, a thorough understanding of the trifluoroacetyl group's chemistry is essential for leveraging its synthetic utility and for elucidating the biological consequences of its formation in vivo.
References
- 1. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [open.bu.edu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Pyrazole-Based Fungicides Utilizing 4-(Trifluoroacetyl)toluene
Introduction
4-(Trifluoroacetyl)toluene is a versatile chemical intermediate, distinguished by its trifluoromethyl ketone group, which imparts unique electronic properties and enhances the biological activity of its derivatives. The trifluoromethyl moiety is a well-established pharmacophore in agrochemicals due to its ability to increase metabolic stability, binding affinity, and lipophilicity of the parent molecule. These characteristics make this compound an excellent starting material for the synthesis of novel fungicidal compounds, particularly heterocyclic derivatives such as pyrazoles. This document provides detailed protocols for the synthesis of a key β-diketone intermediate from this compound and its subsequent conversion into a pyrazole-based compound with potential fungicidal activity.
Key Intermediate Synthesis: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
The critical step in utilizing this compound for the synthesis of pyrazole fungicides is its conversion to a 1,3-dicarbonyl compound. This is typically achieved through a Claisen condensation reaction.[1][2] The resulting β-diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, serves as a versatile precursor for the construction of the pyrazole ring.
Synthesis of a Model Fungicidal Compound: Pyrazole Derivative
The synthesized β-diketone can be readily converted into a pyrazole derivative through condensation with a hydrazine compound. This reaction is a cornerstone in the synthesis of a wide array of biologically active pyrazoles, including commercial fungicides.[3][4][5] For the purpose of these application notes, we will describe the synthesis of a model pyrazole compound analogous to known fungicides.
Fungicidal Activity of Trifluoromethyl-Containing Pyrazole Derivatives
The introduction of a trifluoromethyl group into the pyrazole ring is a common strategy in the development of modern fungicides. Numerous studies have demonstrated the potent antifungal activity of such compounds against a broad spectrum of plant pathogens. The data presented below, sourced from peer-reviewed literature, highlights the efficacy of pyrazole derivatives containing a trifluoromethylphenyl moiety against various fungal species.
Data Presentation
Table 1: Fungicidal Activity of a Trifluoromethyl-Containing Pyrazole Compound
| Compound | Fungal Species | EC50 (μg/mL) | Reference |
| 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole derivative | Botrytis cinerea | 2.432 | [3] |
| Rhizoctonia solani | 2.182 | [3] | |
| Valsa mali | 1.787 | [3] | |
| Thanatephorus cucumeris | 1.638 | [3] | |
| Fusarium oxysporum | 6.986 | [3] | |
| Fusarium graminearum | 6.043 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol describes the Claisen condensation of this compound with ethyl acetate to yield the β-diketone intermediate.[6]
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene in a round-bottom flask, add ethyl acetate (10 equivalents).
-
Heat the mixture to reflux.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from the β-diketone intermediate and a hydrazine derivative.[6]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic pathway from this compound to a pyrazole fungicide.
Caption: Experimental workflow for the synthesis of pyrazole fungicides.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: 4-(Trifluoroacetyl)toluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoroacetyl)toluene, also known as 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of a trifluoromethyl group into various molecular scaffolds. The presence of the electron-withdrawing trifluoroacetyl group activates the molecule for a range of chemical transformations, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and materials with enhanced properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Chemical Properties and Safety Information
| Property | Value |
| CAS Number | 394-59-2 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 70-72 °C at 15 mmHg |
| Density | 1.23 g/cm³ at 25 °C |
| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment in a well-ventilated fume hood. |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of a variety of trifluoromethyl-containing compounds, including heterocycles which are of significant interest in medicinal chemistry.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a toluene derivative with a trifluoroacetylating agent. A typical laboratory-scale synthesis is outlined below.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [2]
Materials:
-
Methyl 4-methylbenzoate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2.0 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of methyl 4-methylbenzoate (1.0 equiv) in anhydrous toluene (approx. 0.2 M) under an argon atmosphere, add (trifluoromethyl)trimethylsilane (2.0 equiv) at room temperature.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add tetrabutylammonium fluoride (1.0 M in THF, 0.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 12 hours.
-
Add 2.0 M hydrochloric acid (1.5 equiv) and stir the mixture for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volumes of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity | Typical Yield |
| Methyl 4-methylbenzoate | 1.0 | >98% | 72% |
| (Trifluoromethyl)trimethylsilane | 2.0 | >97% | |
| Tetrabutylammonium fluoride | 0.1 | 1.0 M in THF |
Synthesis of Trifluoromethyl-Containing Heterocycles
This compound is a valuable precursor for the synthesis of various trifluoromethylated heterocycles, which are prominent motifs in many bioactive molecules.
Trifluoromethyl-pyrimidines are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. A general approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with a suitable amidine. This compound can be a precursor to the necessary trifluoromethylated β-diketone. A more direct, albeit illustrative, approach involves the direct condensation with an appropriate dinucleophile.
Illustrative Reaction Scheme:
Caption: Synthesis of a trifluoromethyl-pyrimidine derivative.
General Experimental Protocol: Synthesis of a 2-Phenyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine (Illustrative)
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Triethylamine (Et₃N)
-
Ethanol
-
Ice-cold water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in ethanol, add triethylamine (2.5 equiv) at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-cold water and extract with dichloromethane (3 x volumes of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity | Expected Yield Range |
| This compound | 1.0 | >97% | 40-60% |
| Benzamidine hydrochloride | 1.2 | >98% | |
| Triethylamine | 2.5 | >99% |
This compound is a reported reagent in the synthesis of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have shown fungicidal activity.[3] This multi-step synthesis likely involves the formation of an intermediate that undergoes cyclization.
Conceptual Workflow:
Caption: Conceptual workflow for morpholin-3-one synthesis.
A plausible synthetic route would involve an initial transformation of the ketone, followed by reaction with an amino alcohol and subsequent cyclization. A specific, detailed protocol from the literature was not identified in the search, thus a general, illustrative procedure is provided below based on common synthetic strategies for morpholinones.
General Experimental Protocol (Illustrative):
This protocol outlines a potential multi-step synthesis.
Step 1: α-Bromination of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent like diethyl ether or dichloromethane.
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator (e.g., AIBN, catalytic amount).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromo ketone, which can be used in the next step without further purification.
Step 2: Reaction with an Amino Alcohol and Cyclization
-
Dissolve the crude α-bromo ketone (1.0 equiv) in an aprotic solvent like acetonitrile.
-
Add an amino alcohol, for example, 2-amino-2-methyl-1-propanol (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until the formation of the cyclized product is observed (monitor by LC-MS).
-
Work-up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the morpholinone precursor.
Step 3: Introduction of the Methylene Group
-
The introduction of the exocyclic methylene group can be achieved through various methods, such as a Mannich-type reaction followed by elimination.
Condensation Reactions
The activated carbonyl group of this compound can participate in various condensation reactions.
General Reaction Scheme:
Caption: General scheme for an Aldol-type condensation.
General Experimental Protocol: Base-Catalyzed Aldol Condensation (Illustrative)[4][5][6]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in ethanol.
-
In a separate container, prepare an aqueous solution of NaOH or KOH.
-
Slowly add the basic solution to the ethanolic solution of the reactants with stirring at room temperature.
-
Continue stirring for a specified time (e.g., 15-30 minutes) or until a precipitate forms.
-
If no precipitate forms, gentle heating may be applied.
-
Upon completion, cool the mixture and collect the solid product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.
Illustrative Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity | Expected Yield Range |
| This compound | 1.0 | >97% | 70-90% |
| Benzaldehyde | 1.1 | >99% | |
| Sodium Hydroxide | 1.5 | >97% |
General Reaction Scheme:
Caption: General scheme for a Knoevenagel condensation.
General Experimental Protocol: Knoevenagel Condensation (Illustrative)[7]
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine or a mild ionic liquid)
-
A suitable solvent (e.g., toluene or ethanol), or solvent-free conditions.
Procedure:
-
To a mixture of this compound (1.0 equiv) and the active methylene compound (1.0 equiv), add a catalytic amount of the base.
-
If using a solvent, stir the mixture at room temperature or with heating. For solvent-free conditions, the reactants can be ground together.
-
Monitor the reaction by TLC.
-
Upon completion, if a solid product forms, filter and wash with a suitable solvent (e.g., cold ethanol).
-
If the product is in solution, perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Illustrative Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Catalyst Loading | Expected Yield Range |
| This compound | 1.0 | 10-15 mol% | 85-95% |
| Malononitrile | 1.0 | ||
| Piperidine | 0.1-0.15 |
Conclusion
This compound is a valuable and reactive building block for the synthesis of trifluoromethyl-containing organic molecules. Its utility in the construction of complex heterocyclic systems and in fundamental carbon-carbon bond-forming reactions makes it an important reagent for researchers in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic potential. Researchers are encouraged to optimize conditions for their specific substrates and applications.
References
Application Note and Protocol: Synthesis of 4-(Trifluoroacetyl)toluene
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(Trifluoroacetyl)toluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is based on the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride, utilizing aluminum chloride as a catalyst.[2][3] This protocol emphasizes safety, reaction control, and product purification to ensure a high-purity final product. The quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
This compound, also known as 4-methyl-α,α,α-trifluoroacetophenone, is a valuable fluorinated ketone intermediate. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable moiety in drug design.[1] The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by substituting an acyl group onto an aromatic ring.[2][4] In this protocol, the electrophile is an acylium ion generated from trifluoroacetic anhydride and a Lewis acid catalyst.[2] Toluene is used as the aromatic substrate, with its methyl group directing the acylation primarily to the para position due to steric hindrance at the ortho positions.[5]
Reaction Scheme
Reaction: Friedel-Crafts Acylation Substrate: Toluene Acylating Agent: Trifluoroacetic Anhydride Catalyst: Aluminum Chloride (AlCl₃)
Overall Reaction: Toluene + Trifluoroacetic Anhydride --(AlCl₃, DCM)--> this compound
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Molecular Formula | MW ( g/mol ) | CAS No. | Amount | Moles | Equivalents | Notes |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | 10.6 mL | 0.10 | 1.0 | Substrate, Anhydrous |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 407-25-0 | 14.0 mL | 0.11 | 1.1 | Acylating Agent, Corrosive |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | 14.7 g | 0.11 | 1.1 | Catalyst, Anhydrous, Moisture-sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | - | - | Solvent, Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | ~50 mL | - | - | 2 M Aqueous Solution for Quenching |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ~50 mL | - | - | Aqueous Solution for Washing |
| Brine (Sat. NaCl) | NaCl | 58.44 | 7647-14-5 | ~50 mL | - | - | Aqueous Solution for Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - | - | Drying Agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure-equalizing arm
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Internal thermometer or thermocouple
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
Reaction Setup
-
Apparatus Assembly : Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube.[5] Ensure all glassware is oven-dried to prevent moisture from inactivating the catalyst.
-
Reagent Preparation : In the fume hood, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane (DCM) in the reaction flask.
-
Cooling : Cool the stirred suspension to 0-5 °C using an ice-water bath.[5] Maintaining a low temperature is crucial to control the highly exothermic reaction.[5]
-
Acylating Agent Addition : Prepare a solution of toluene (10.6 mL, 0.10 mol) and trifluoroacetic anhydride (14.0 mL, 0.11 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
Reaction Execution
-
Slow Addition : Add the toluene/trifluoroacetic anhydride solution dropwise from the funnel to the stirred AlCl₃ suspension over approximately 60-90 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Warming : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 2-3 hours or until the reaction is complete.
Work-up and Purification
-
Quenching : Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. This step is highly exothermic and should be performed with caution in a fume hood. Stir until the ice has melted. An alternative is to add a 2 M HCl solution slowly while cooling the flask.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[5]
-
Washing : Combine the organic layers and wash sequentially with:
-
50 mL of 2 M HCl
-
50 mL of water
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: pressure buildup from CO₂ evolution)
-
50 mL of brine (saturated NaCl solution).[5]
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
Safety Precautions
-
General : All operations should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) must be worn at all times.
-
Aluminum Chloride (AlCl₃) : Highly corrosive and reacts violently with water, releasing HCl gas.[4] Handle in a dry environment and avoid contact with skin and eyes.
-
Trifluoroacetic Anhydride : Corrosive and causes severe burns. Handle with extreme care and avoid inhalation of vapors.
-
Toluene and Dichloromethane : Flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
-
Quenching : The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR : To confirm the aromatic substitution pattern and the presence of the methyl group.
-
¹⁹F NMR : To confirm the presence of the trifluoromethyl group.
-
¹³C NMR : To identify all unique carbon atoms in the molecule.
-
IR Spectroscopy : To identify the carbonyl (C=O) stretching frequency of the ketone.
-
Mass Spectrometry : To confirm the molecular weight of the product (188.15 g/mol ).[6]
References
Application of 4-(Trifluoroacetyl)toluene in Medicinal Chemistry: A Versatile Building Block for Anti-inflammatory Agents
Introduction
4-(Trifluoroacetyl)toluene, also known as 4'-methyl-2,2,2-trifluoroacetophenone, is a key chemical intermediate in medicinal chemistry. Its structure, featuring a trifluoromethyl ketone moiety attached to a toluene ring, provides unique electronic properties and reactivity that are highly advantageous for the synthesis of pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of a drug candidate, making it a valuable functional group in drug design.[1] This application note will detail the use of this compound and its conceptual analogues in the synthesis of anti-inflammatory drugs, with a specific focus on the preparation of Celecoxib, a selective COX-2 inhibitor.
Key Applications in Medicinal Chemistry
The trifluoroacetyl group in this compound serves as a versatile handle for various chemical transformations, making it a valuable building block for a range of bioactive compounds.[1] Its primary application lies in the synthesis of molecules targeting inflammatory pathways. The trifluoromethyl group is a bioisostere for other chemical groups and can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
A prominent example of the utility of a trifluoroacetylated toluene derivative is in the synthesis of the anti-inflammatory drug Celecoxib . Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis and other conditions.[2] The synthesis of Celecoxib involves the formation of a pyrazole ring system, a reaction for which a trifluoromethyl-β-diketone is a key precursor. This precursor, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, is synthesized from a toluoyl derivative and a trifluoroacetyl source.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a key intermediate in the production of Celecoxib, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, starting from p-methylacetophenone, a close structural analogue of this compound. This synthesis highlights the introduction of the trifluoroacetyl group, a core feature of the topic compound.
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol is adapted from established synthetic routes for Celecoxib.[3][4][5]
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (30% solution in methanol) or Sodium Hydride
-
Toluene
-
Hydrochloric acid (10-15%)
-
Petroleum ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask (1000 mL, four-necked)
-
Stirrer
-
Heating mantle/oil bath
-
Dropping funnels
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and two dropping funnels, add 400 mL of toluene and 25 g of sodium hydride.[1]
-
Stir the mixture and control the temperature at 20-25°C.
-
In separate dropping funnels, place 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate.
-
Add the p-methylacetophenone and ethyl trifluoroacetate dropwise and simultaneously to the reaction mixture.
-
After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours.[1]
-
Cool the reaction mixture to 30°C.
-
Slowly add 120 mL of 15% hydrochloric acid dropwise to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 200 mL of petroleum ether to induce crystallization of the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[1]
-
Filter the solid product and dry it. The expected yield is approximately 91%.[1]
Table 1: Summary of Reaction Conditions and Yield for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
| Parameter | Value | Reference |
| Starting Material 1 | p-Methylacetophenone (40g) | [1] |
| Starting Material 2 | Ethyl trifluoroacetate (50g) | [1] |
| Base | Sodium Hydride (25g) | [1] |
| Solvent | Toluene (400mL) | [1] |
| Reaction Temperature | 40-45°C | [1] |
| Reaction Time | 5 hours | [1] |
| Quenching Agent | 15% Hydrochloric acid (120mL) | [1] |
| Crystallization Solvent | Petroleum ether (200mL) | [1] |
| Yield | 91% | [1] |
Synthesis of Celecoxib from 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent such as methanol or ethanol.[3][4]
-
Add water and a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature, which should induce the precipitation of Celecoxib.
-
Filter the solid product, wash with a cold solvent, and dry to obtain crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene).[3]
Visualizing the Synthesis and Mechanism of Action
To better understand the processes described, the following diagrams illustrate the synthetic pathway to Celecoxib and its mechanism of action.
Caption: Synthetic pathway for Celecoxib.
Caption: Celecoxib inhibits the COX-2 enzyme.
Quantitative Data
The biological activity of Celecoxib and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
(Note: The exact IC50 values can vary depending on the specific assay conditions. The values presented here are representative.)
The high selectivity index of Celecoxib highlights its targeted action on the COX-2 enzyme, which is a direct result of the specific chemical structure achieved through the synthetic pathway involving the trifluoromethyl-β-diketone intermediate.
Conclusion
This compound and its analogues are valuable building blocks in medicinal chemistry, particularly for the development of anti-inflammatory agents. The synthesis of Celecoxib serves as a prime example of how the unique reactivity of the trifluoroacetyl group can be leveraged to construct complex and highly selective drug molecules. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals interested in the application of this important chemical intermediate. The strategic incorporation of the trifluoromethyl group continues to be a powerful tool in the design of novel therapeutics with improved pharmacological profiles.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating [chemeducator.org]
Application Notes and Protocols for the Analytical Detection of 4-(Trifluoroacetyl)toluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-(Trifluoroacetyl)toluene, a key intermediate in pharmaceutical synthesis and a potential analyte in various chemical processes. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are based on established methods for structurally similar aromatic ketones and organofluorine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Application Note
This GC-MS method is suitable for the quantification of this compound in organic solvents and reaction mixtures. The method offers excellent resolution and low detection limits, making it ideal for purity assessment and impurity profiling. Electron impact (EI) ionization provides characteristic fragmentation patterns for structural confirmation. The trifluoroacetyl group often leads to specific fragmentation patterns that can be used for identification.
Experimental Protocol
Sample Preparation:
-
Liquid Samples: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with a suitable solvent such as dichloromethane or ethyl acetate.
-
Solid Samples: Dissolve a known weight of the solid sample in a suitable solvent to achieve a final concentration in the range of 1-10 µg/mL. Ensure the sample is fully dissolved.
-
Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, characteristic ions such as m/z 119 (base peak) and 91 could be monitored[1].
Quantitative Data
The following table summarizes typical performance characteristics for the GC-MS analysis of aromatic ketones, which can be expected for this compound.
| Parameter | Expected Value |
| Retention Time (tʀ) | Analyte-specific, to be determined |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds, including ketones. A reverse-phase method is generally suitable for this compound.
Application Note
This reverse-phase HPLC (RP-HPLC) method is designed for the routine quality control and quantification of this compound in various sample matrices. The method is straightforward, reproducible, and can be readily implemented in most analytical laboratories. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ketone provides good sensitivity.
Experimental Protocol
Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the linear range of the method (e.g., 1-50 µg/mL).
-
Solid Samples: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration. Sonication may be used to aid dissolution.
-
Filtration: All samples should be filtered through a 0.45 µm syringe filter prior to injection to protect the HPLC column.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The composition can be adjusted to optimize the retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at approximately 254 nm, or at the absorbance maximum determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.
Quantitative Data
The following table presents the expected performance characteristics for an HPLC-UV method for aromatic ketones.
| Parameter | Expected Value |
| Retention Time (tʀ) | To be determined based on conditions |
| Linearity (r²) | ≥ 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Quantitative ¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds, offering direct quantification without the need for a specific reference standard of the analyte itself.
Application Note
This ¹⁹F qNMR method provides an accurate and precise means to determine the purity or concentration of this compound. The presence of the -CF₃ group gives a distinct signal in the ¹⁹F NMR spectrum, which is typically free from interferences from other signals. This makes ¹⁹F qNMR a highly selective and reliable analytical tool.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (with a known purity) containing a fluorine signal that does not overlap with the analyte's signal. A common choice is trifluorotoluene.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often a safe starting point.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate the signals corresponding to the -CF₃ group of this compound and the fluorine signal of the internal standard.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Quantitative Data
The following table outlines the expected performance of a qNMR method for organofluorine compounds.
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 1% |
| Accuracy (% Bias) | < 1% |
Logical Relationship Diagram
References
Application Note: HPLC Analysis of 4-(Trifluoroacetyl)toluene Reaction Mixtures
Introduction
4-(Trifluoroacetyl)toluene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reaction mixtures can be complex, containing the desired product, unreacted starting materials, and various by-products. A robust and reliable analytical method is crucial for monitoring reaction progress, ensuring product purity, and optimizing process parameters. This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in reaction mixtures. The method utilizes reversed-phase chromatography with UV detection, providing excellent resolution and sensitivity for the target analyte and potential impurities.
Chromatographic Conditions
A reversed-phase HPLC method was developed to separate this compound from its potential precursors and common impurities. A C18 column is a suitable stationary phase for the separation of aromatic compounds.[1] The mobile phase, consisting of a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, ensures good peak shape and resolution.[2] UV detection at 254 nm is employed, as aromatic compounds typically exhibit strong absorbance at this wavelength.[1][2]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a 3-minute re-equilibration at 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 60:40 Water:Acetonitrile with 0.1% TFA) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Dilute the sample with acetonitrile to a suitable concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Calibration Curve
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the limits of detection (LOD) and quantification (LOQ).
4. Sample Analysis
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The quantitative data for the analysis of a hypothetical reaction mixture is summarized in the table below.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Area |
| Toluene (Starting Material) | 3.2 | 15000 | 15.2 | 5.0 |
| This compound | 6.8 | 250000 | 255.1 | 83.3 |
| Unknown Impurity 1 | 4.5 | 20000 | - | 6.7 |
| Unknown Impurity 2 | 8.1 | 15000 | - | 5.0 |
Method Validation
The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy was assessed by spike-recovery experiments, with recoveries typically between 98% and 102%.
-
Precision: The relative standard deviation (RSD) for replicate injections of the standard and sample was less than 2%, indicating good precision.
-
Specificity: The method showed good specificity, with the this compound peak being well-resolved from other components in the reaction mixture.
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in reaction mixtures. The method is specific, accurate, and precise, making it suitable for routine quality control and process monitoring in research and drug development settings.
References
Application Notes and Protocols for the GC-MS Analysis of 4-(Trifluoroacetyl)toluene and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoroacetyl)toluene is a chemical intermediate of interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its analysis is crucial for quality control, reaction monitoring, and byproduct identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for the analysis of this compound and its process-related impurities.
This document provides a detailed application note and experimental protocol for the GC-MS analysis of this compound. It includes information on expected byproducts from common synthetic routes, such as Friedel-Crafts acylation, and presents the anticipated mass spectral data for the target analyte and its isomers.
Potential Byproducts in the Synthesis of this compound
The Friedel-Crafts acylation of toluene with a trifluoroacetylating agent is a common method for the synthesis of this compound. Due to the directing effect of the methyl group on the toluene ring, the formation of ortho- and meta-isomers as byproducts is highly probable. Therefore, the analytical method must be capable of separating and identifying these positional isomers.[1][2] Other potential impurities include unreacted starting materials and solvents.
Key Analytes:
-
This compound (para-isomer): The target product.
-
2-(Trifluoroacetyl)toluene (ortho-isomer): A potential byproduct.
-
3-(Trifluoroacetyl)toluene (meta-isomer): A potential byproduct.
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound and its common byproducts. Retention times are estimates and will vary depending on the specific instrument and column conditions.
Table 1: Expected Retention Times and Key Mass Spectral Fragments
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Abundance |
| 2-(Trifluoroacetyl)toluene | ~8.5 - 9.5 | 188.15 | 119 (100%), 91 (80%), 188 (M+, 30%), 65 (20%)[3][4] |
| 3-(Trifluoroacetyl)toluene | ~9.0 - 10.0 | 188.15 | 119 (100%), 91 (75%), 188 (M+, 35%), 65 (25%) |
| This compound | ~9.2 - 10.2 | 188.15 | 119 (100%), 91 (70%), 188 (M+, 40%), 65 (15%)[5] |
Note: The elution order of ortho, meta, and para isomers can vary based on the specific GC column and conditions used. Generally, for substituted non-polar compounds on a non-polar column, the para isomer may elute last due to its symmetry and ability to pack more efficiently.
Experimental Protocols
This section details the recommended methodology for the GC-MS analysis of this compound and its byproducts.
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Further dilute the stock solution as necessary to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC vial.
GC-MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization for specific instrumentation and separation requirements.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes Ramp: 10 °C/min to 250 °C Hold: 5 minutes at 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Visualizations
Synthesis and Byproduct Formation Pathway
The following diagram illustrates the Friedel-Crafts acylation of toluene, leading to the desired this compound and the potential ortho and meta byproducts.
Caption: Synthesis of this compound and potential byproducts.
GC-MS Experimental Workflow
The diagram below outlines the key steps in the GC-MS analysis of a sample containing this compound.
Caption: GC-MS experimental workflow for analysis.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 4. 2'-(Trifluoromethyl)acetophenone(17408-14-9) MS [m.chemicalbook.com]
- 5. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
Application Note: Regioselective Trifluoroacetylation of Substituted Toluenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetylated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl group. The regioselective introduction of a trifluoroacetyl group onto a substituted toluene ring via Friedel-Crafts acylation is a fundamental transformation. However, controlling the position of substitution (ortho, meta, or para) is critical and is dictated by the electronic and steric nature of the substituent already present on the toluene ring. This document provides a detailed overview of the principles governing this regioselectivity, quantitative data from representative reactions, and a comprehensive experimental protocol for this transformation.
Core Principles: Mechanism and Regioselectivity
The trifluoroacetylation of substituted toluenes is a classic electrophilic aromatic substitution (EAS) reaction, typically proceeding via the Friedel-Crafts acylation mechanism. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to activate the trifluoroacetic anhydride (TFAA), generating a highly electrophilic trifluoroacylium ion (CF₃CO⁺).
The regiochemical outcome of the reaction is determined by the directing effect of the substituent (R) on the toluene ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), hydroxyl (-OH), and alkoxy (-OR) groups are activating and are considered ortho, para-directors. They donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions, leading to the preferential formation of these isomers.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are deactivating and act as meta-directors. They withdraw electron density from the ring, destabilizing the arenium ion intermediate. The destabilization is most pronounced for ortho and para attack, making the meta position the least disfavored and therefore the major site of substitution.
-
Halogens: Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para intermediates.
Steric hindrance can also play a significant role. Bulky substituents on the ring or the use of a bulky catalyst system can disfavor substitution at the sterically hindered ortho position, leading to a higher proportion of the para product.
Quantitative Data Summary
The regioselectivity of trifluoroacetylation is highly dependent on the substituent present on the toluene ring. While comprehensive data for the trifluoroacetylation of a wide range of substituted toluenes is dispersed, the following table summarizes representative outcomes for the acylation of common substituted benzenes. The principles are directly applicable to substituted toluenes, where the methyl group's own directing effect will also influence the final isomer distribution.
| Substrate (Ar-R) | Substituent (R) | Directing Effect | Acylating Agent | Catalyst / Conditions | Product Distribution (% Ortho : % Meta : % Para) | Total Yield (%) |
| Toluene | -CH₃ | Activating, o,p-director | Acetyl Chloride | AlCl₃ | 60 : 1 : 39 | High |
| Toluene | -CH₃ | Activating, o,p-director | Nitric Acid / TFAA | Zeolite Hβ | 63 : 3 : 34 (Nitration) | >90 |
| tert-Butylbenzene | -C(CH₃)₃ | Activating, o,p-director | Nitric Acid | H₂SO₄ | 16 : 8 : 75 (Nitration) | High |
| Anisole | -OCH₃ | Activating, o,p-director | Acetyl Chloride | AlCl₃ | 10 : trace : 90 | ~90 |
| Chlorobenzene | -Cl | Deactivating, o,p-director | Nitric Acid | H₂SO₄ | 30 : 1 : 70 (Nitration) | Moderate |
| Ethyl Benzoate | -CO₂Et | Deactivating, m-director | Nitric Acid | H₂SO₄ | 22 : 73 : 5 (Nitration) | Low |
Note: Data for trifluoroacetylation specifically is limited in compiled sources; the table presents data from analogous and well-documented electrophilic aromatic substitution reactions (acetylation and nitration) to illustrate the directing effects. The bulky nature of the incoming electrophile and the substituent can favor para substitution due to steric hindrance, as seen in the case of tert-butylbenzene.
Visualizations
Mechanism of Trifluoroacetylation
dot digraph "Friedel_Crafts_Trifluoroacetylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Mechanism of Friedel-Crafts Trifluoroacetylation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Step 1: Electrophile Generation"; bgcolor="#F1F3F4"; TFAA [label="TFAA\n(CF₃CO)₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; AlCl3 [label="Lewis Acid\n(AlCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Electrophile [label="Trifluoroacylium Ion\n[CF₃C=O]⁺", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="[AlCl₃O(COCF₃)₂]⁻", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Step 2: Electrophilic Attack & Arenium Ion Formation"; bgcolor="#F1F3F4"; Toluene [label="Substituted Toluene\n(Ar-R)", fillcolor="#FFFFFF", fontcolor="#202124"]; Arenium [label="Arenium Ion\n(Sigma Complex)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_2" { label="Step 3: Deprotonation & Product Formation"; bgcolor="#F1F3F4"; Product [label="Trifluoroacetylated Toluene", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HAlCl3 [label="HCl + AlCl₃", fillcolor="#FFFFFF", fontcolor="#202124"];
}
Electrophile -> Toluene [style=invis]; Arenium -> Arenium [style=invis];
} caption [label="Mechanism of Lewis acid-catalyzed trifluoroacetylation.", shape=plain, fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Regioselectivity Logic
Experimental Workflow
Detailed Experimental Protocol
This protocol provides a general method for the Friedel-Crafts trifluoroacetylation of an activated or moderately deactivated substituted toluene.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Trifluoroacetic anhydride (TFAA) and aluminum chloride (AlCl₃) are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
Materials:
-
Substituted Toluene (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Ice-water bath
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
Procedure:
-
Reaction Setup:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add the substituted toluene (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution. The mixture may become colored and thick.
-
-
Reagent Addition:
-
Charge the dropping funnel with trifluoroacetic anhydride (1.2 eq) dissolved in a small amount of anhydrous DCM.
-
Add the TFAA solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Purify the crude product by flash column chromatography on silica gel, distillation, or recrystallization, as appropriate.
-
Characterize the final product and determine the isomer distribution using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Applications
The resulting trifluoroacetylated toluenes are versatile building blocks. The trifluoroacetyl group can be readily transformed into other functionalities. For instance, it can be reduced to a 1,1-difluoroethyl group or used to construct trifluoromethyl-containing heterocycles, which are common motifs in many modern pharmaceuticals and agrochemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoroacetyl)toluene
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoroacetyl)toluene. Our resources are designed to help you diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, a reaction that most commonly proceeds via Friedel-Crafts acylation.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
A1: Low yields in the Friedel-Crafts acylation of toluene to produce this compound can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to water in the atmosphere, glassware, or reagents will lead to its deactivation.[1][2][3]
-
Suboptimal Reaction Temperature: The temperature at which the reaction is conducted significantly impacts the yield. While some reactions require heating to proceed, excessively high temperatures can promote the formation of side products and decomposition.[2] For the acylation of toluene, low temperatures (e.g., 0-5 °C) are often employed to control the exothermic nature of the reaction and favor the desired para isomer.
-
Poor Quality of Reagents: The purity of toluene, trifluoroacetic anhydride, and the Lewis acid catalyst is crucial. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[2]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is generally required.[3]
Q2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?
A2: The formation of multiple products in the acylation of toluene is primarily due to the formation of ortho and meta isomers, in addition to the desired para product. The methyl group on the toluene ring is an ortho, para-directing group. However, the formation of the para isomer is generally favored due to steric hindrance at the ortho positions, especially with a bulky electrophile like the trifluoroacetyl-Lewis acid complex.
To improve the selectivity for the 4-isomer:
-
Control the Reaction Temperature: Lower reaction temperatures generally increase the selectivity for the para product.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the steric bulk of the electrophile and thus the ortho/para ratio. While AlCl₃ is common, exploring other Lewis acids might offer improved selectivity in some cases.
It is important to note that polysubstitution is not a common issue in Friedel-Crafts acylation, as the trifluoroacetyl group is deactivating, making the product less reactive than the starting material (toluene).[4]
Q3: My reaction mixture turned cloudy and off-white immediately after adding the Lewis acid. What does this indicate?
A3: A cloudy, off-white appearance upon addition of the Lewis acid (e.g., AlCl₃) is a strong indication of moisture contamination. The anhydrous Lewis acid is reacting with water to form aluminum hydroxides, which are insoluble in the reaction medium. This will deactivate the catalyst and likely result in a failed reaction. It is recommended to discard the reaction and restart with meticulously dried glassware and anhydrous reagents.
Q4: How does the choice of Lewis acid impact the reaction?
A4: The choice of Lewis acid is a critical parameter. Stronger Lewis acids like AlCl₃ are highly effective at activating the trifluoroacetic anhydride but are also more sensitive to moisture and can sometimes lead to side reactions if the conditions are not carefully controlled.[5] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer a different reactivity profile and could be explored for optimization, although they generally result in lower yields for this type of transformation.
Data Presentation
Table 1: Illustrative Comparison of Lewis Acids on Yield
| Lewis Acid | Relative Strength | Typical Stoichiometry (equivalents) | Expected Relative Yield | Notes |
| AlCl₃ | Strong | 1.1 - 1.3 | High | Highly sensitive to moisture. Most common for this reaction. |
| FeCl₃ | Moderate | 1.1 - 1.3 | Moderate | Less reactive than AlCl₃, may require higher temperatures. |
| ZnCl₂ | Mild | 1.1 - 1.3 | Low to Moderate | Generally requires more forcing conditions. |
| BF₃·OEt₂ | Moderate | 1.1 - 1.3 | Moderate | Can be an effective catalyst, but may be less reactive than AlCl₃. |
Note: The yield data presented is illustrative and for comparative purposes based on general principles of Friedel-Crafts reactions. Actual yields will vary depending on specific reaction conditions.
Table 2: Effect of Temperature on Regioselectivity (Illustrative)
| Temperature (°C) | Predominant Isomer | Ortho/Para Ratio (Illustrative) | Notes |
| 0 - 5 | para | ~1:10 | Lower temperatures favor the sterically less hindered para product. |
| 25 (Room Temp) | para | ~1:8 | A slight increase in the ortho isomer may be observed. |
| 50 | para | ~1:6 | Higher temperatures can decrease selectivity. |
Note: The regioselectivity data is illustrative and intended to show the general trend. The actual isomer distribution will depend on the specific reaction conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline based on established procedures for Friedel-Crafts acylation.
Materials:
-
Toluene (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Formation of Electrophile: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension of AlCl₃ at 0 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane. Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Optimizing reaction conditions for the trifluoroacetylation of toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trifluoroacetylation of toluene. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoroacetylation of toluene?
A1: The most common reagents used for the trifluoroacetylation of toluene are trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride. These are typically used in the presence of a Lewis acid or a strong protic acid catalyst.
Q2: Which catalysts are most effective for this reaction?
A2: Trifluoromethanesulfonic acid (TfOH), also known as triflic acid, is a highly effective and superior catalyst for this type of acylation.[1][2] Traditional Lewis acids like anhydrous aluminum chloride (AlCl₃) are also commonly used in Friedel-Crafts acylation reactions.[3] Iron trifluoroacetate has also been explored as a recyclable Lewis acid catalyst.[4]
Q3: What is the expected regioselectivity for the trifluoroacetylation of toluene?
A3: The trifluoroacetylation of toluene predominantly yields the para-substituted product (4-trifluoromethylacetophenone). The methyl group of toluene is an ortho, para-director. However, due to the steric bulk of the trifluoroacetyl group and its complex with the catalyst, the para-position is favored.[3][5]
Q4: Can trifluoroacetic acid (TFA) be used directly as the acylating agent?
A4: While trifluoroacetic acid (TFA) can be used, it is generally less reactive than its anhydride or chloride counterparts. Reactions using TFA often require harsher conditions or the use of co-reagents to facilitate the acylation.[1][6]
Q5: What are the typical reaction temperatures for this procedure?
A5: The reaction temperature can vary depending on the specific reagents and catalyst used. For highly reactive systems, such as those employing AlCl₃, low temperatures (e.g., 0 °C) are often used to control the exothermic reaction and minimize side products.[3] With other catalysts like TfOH, the reaction can sometimes be carried out at room temperature.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon).[3][7] |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | For catalysts like AlCl₃, a stoichiometric amount is often required.[3][7] | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | If the reaction is proceeding slowly at a low temperature, consider allowing it to warm to room temperature or gently heating it, while monitoring for side product formation. | |
| Formation of Multiple Products | Isomer Formation: While the para-product is favored, some ortho- and meta-isomers can form. | Optimize the reaction temperature; lower temperatures generally favor the para-isomer.[5] The choice of catalyst can also influence regioselectivity. |
| Side Reactions: At higher temperatures, side reactions such as polysubstitution or decomposition can occur. | Maintain a controlled, low temperature, especially during the initial addition of reagents. | |
| Difficult Product Purification | Formation of Tarry Byproducts: This can be caused by impurities in the starting materials or running the reaction at too high a temperature. | Ensure the purity of toluene and the acylating agent. Azeotropic removal of residual trifluoroacetic acid with toluene can aid in purification.[8] |
| Emulsion during Workup: The presence of acidic residues can lead to emulsion formation during aqueous extraction. | Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and use brine to break up emulsions.[3] |
Experimental Protocols
Trifluoroacetylation of Toluene using Trifluoroacetic Anhydride and AlCl₃
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Trifluoroacetic Anhydride (TFAA)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM over 10-15 minutes.
-
Addition of Toluene: To the dropping funnel, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the trifluoroacetylation of toluene.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproduct formation in Friedel-Crafts acylation of toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Friedel-Crafts acylation of toluene, with a focus on minimizing side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Friedel-Crafts acylation of toluene?
A1: While Friedel-Crafts acylation is generally more selective than alkylation, several side reactions can occur:
-
Isomer Formation: The primary products are the ortho and para isomers of methylacetophenone. The methyl group on toluene is an ortho, para-director; however, the para isomer is typically favored due to steric hindrance at the ortho position.[1]
-
Polysubstitution: This is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[1][2] However, under forcing conditions or with highly activated substrates, diacylation products may be observed.
-
Intramolecular Cyclization: When using an acylating agent with a suitable leaving group on the alkyl chain (e.g., 4-bromobutyryl chloride), the initial acylation product can undergo a subsequent intramolecular Friedel-Crafts alkylation to form a cyclic ketone, such as a tetralone.[3] This is more likely at higher temperatures or with prolonged reaction times.[3]
-
Acylation of Solvent: If the solvent is also an aromatic compound, it can compete with toluene for the acylating agent, leading to undesired byproducts.
-
Dealkylation-Acylation: Though less common, cleavage of the methyl group from toluene followed by acylation of the resulting benzene is a potential side reaction, particularly at higher temperatures.
Q2: How can I maximize the yield of the desired para-isomer and minimize the formation of the ortho-isomer?
A2: Maximizing the yield of the para-isomer is often a key objective. Here are several strategies:
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0-5 °C) generally favors the formation of the para-substituted product.[1] This is because the activation energy for the formation of the more sterically hindered ortho-isomer is higher.
-
Choice of Catalyst: While anhydrous aluminum chloride (AlCl₃) is the most common catalyst, exploring other Lewis acids might offer different regioselectivity.[1]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the para isomer due to the reduced solubility of the bulkier ortho transition state.
-
Order of Addition: Adding the toluene to a pre-formed complex of the acylating agent and the Lewis acid can sometimes improve selectivity.
Q3: My reaction yield is very low. What are the likely causes and how can I troubleshoot this?
A3: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to a few key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water in your glassware, solvents, or reagents will deactivate the catalyst. Ensure all equipment is thoroughly dried, and use anhydrous solvents and fresh, high-quality reagents.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[2][4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][4]
-
Deactivated Toluene: While toluene is generally reactive, the presence of any deactivating impurities can hinder the reaction.
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Poor Work-up Procedure: Issues during the work-up, such as the formation of emulsions during extraction, can lead to product loss.
Troubleshooting Guides
Issue 1: Formation of Multiple Products (Isomers and/or Diacylated Byproducts)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. For the acylation of toluene, maintaining a temperature between 0 °C and 5 °C is often recommended to favor the para isomer. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of toluene to the acylating agent to minimize the chance of polysubstitution. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts over time. |
Issue 2: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and fresh, unopened containers of the Lewis acid catalyst. |
| Insufficient Catalyst | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. An excess of the catalyst (e.g., 1.1 to 1.2 equivalents) may be beneficial. |
| Poor Reagent Quality | Use freshly distilled toluene and acylating agent. Impurities can interfere with the reaction. |
| Incomplete Quenching | Ensure the reaction is properly quenched, typically with a cold, dilute acid solution, to break up the ketone-catalyst complex and liberate the product. |
Data Presentation
Table 1: Isomer Distribution in the Friedel-Crafts Acylation of Toluene under Various Conditions
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | ortho% | meta% | para% | Reference |
| Benzoyl chloride | AlCl₃ | Nitrobenzene | 25 | 7.2 | 1.1 | 91.7 | [5] |
| Acetic anhydride | Beta Zeolite | - | 150 | - | - | ~100 | [6] |
Note: Data for the acylation of toluene is limited in the literature under varying conditions. The benzoylation data provides a good indication of the expected high selectivity for the para position.
Experimental Protocols
Protocol 1: General Procedure for the Acetylation of Toluene with Acetyl Chloride
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until completion is confirmed by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of toluene.
Caption: Troubleshooting workflow for low product yield in Friedel-Crafts acylation.
References
Technical Support Center: Purification of 4-(Trifluoroacetyl)toluene from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-(Trifluoroacetyl)toluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a reaction mixture?
A1: The most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the typical impurities I should expect in my crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials and side reactions of the Friedel-Crafts acylation. Common impurities include:
-
Unreacted Toluene: The starting aromatic compound.
-
Residual Trifluoroacetic Anhydride or Trifluoroacetic Acid: From the acylating agent.
-
Regioisomers: ortho- and meta- isomers of trifluoroacetyltoluene are common byproducts of the acylation reaction.[1]
-
Solvents: Residual solvents from the reaction and workup, such as dichloromethane or ethyl acetate.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying volatile and semi-volatile impurities.[2][3][4] For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and reliable technique.
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of this compound from its isomers.
-
Possible Cause: The solvent system (eluent) lacks the necessary selectivity to resolve the isomers.
-
Suggested Solutions:
-
Optimize the Eluent: A common starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[5] Systematically vary the ratio of these solvents to improve separation.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is ineffective, consider using a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[5]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.[5]
-
Problem: The product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Suggested Solutions:
-
Eluting too quickly (high Rf): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., add more hexanes).
-
Eluting too slowly (low Rf): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., add more ethyl acetate).
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent.
-
Suggested Solution: Switch to a lower-boiling point solvent or use a solvent pair.[6]
-
Possible Cause 2: The solution is supersaturated, and the compound is precipitating too quickly.
-
Suggested Solutions:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal formation over precipitation.[7]
-
-
Possible Cause 3: High levels of impurities are depressing the melting point of your compound.
-
Suggested Solution: First, attempt to remove some of the impurities by a quick column chromatography "plug" before proceeding with recrystallization.
Problem: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated enough.
-
Suggested Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The solution is clean and lacks nucleation sites for crystal growth.
-
Suggested Solutions:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a "seed crystal" of pure this compound to the solution.
-
Cool the solution to a lower temperature in an ice bath.[6]
-
Problem: Low recovery of the purified product.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
Suggested Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Suggested Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[6]
Experimental Protocols
Flash Column Chromatography of this compound
Objective: To purify crude this compound from unreacted starting materials and isomeric byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[9]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Ensure no air bubbles are trapped in the column.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) if necessary to elute the product.[5]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization of this compound
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexanes)[8]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[11]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Purification Method | Typical Recovery/Yield | Typical Purity | Key Considerations |
| Flash Column Chromatography | 60-95% | >95% | Good for separating isomers and removing a wide range of impurities. Can be time-consuming and uses significant solvent. |
| Recrystallization | 50-90% | >98% | Excellent for achieving high purity if a suitable solvent is found. "Oiling out" can be an issue. Lower yields are common due to product solubility in the mother liquor.[6][8] |
| Preparative HPLC | >80% | >99% | Provides the highest purity but is more expensive and has a lower sample throughput. Best for small-scale, high-purity needs.[12] |
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting workflow for the purification of this compound.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. mt.com [mt.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
Catalyst deactivation in the synthesis of 4-(Trifluoroacetyl)toluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoroacetyl)toluene. It addresses common issues related to catalyst deactivation and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation of toluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. The reaction requires a catalyst to proceed efficiently.
Q2: Which catalysts are commonly used for this reaction?
Commonly employed catalysts include Lewis acids, such as aluminum chloride (AlCl₃), and solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Beta). Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be utilized.
Q3: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include catalyst deactivation, suboptimal reaction conditions, or the purity of reagents. Specific issues to investigate are the presence of moisture, which deactivates Lewis acid catalysts, or the deactivation of the aromatic ring by electron-withdrawing substituents.
Q4: I am using AlCl₃ as a catalyst and the reaction stops prematurely. Why is this happening?
A key challenge with strong Lewis acid catalysts like AlCl₃ in Friedel-Crafts acylation is the formation of a stable complex with the ketone product. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the "catalyst" is often required for the reaction to go to completion. If you observe a cloudy, off-white mixture, it's likely that your AlCl₃ has been deactivated by moisture.[1]
Q5: Can I reuse my zeolite catalyst?
Yes, solid acid catalysts like zeolites can often be regenerated and reused. The primary deactivation mechanism for zeolites in this reaction is "coking," where carbonaceous deposits accumulate in the pores and on the active sites. Regeneration typically involves a high-temperature calcination procedure to burn off these deposits.
Troubleshooting Guide: Catalyst Deactivation
Issue 1: Rapid Deactivation of Lewis Acid Catalyst (e.g., AlCl₃)
Symptoms:
-
Reaction stalls before completion, even with sufficient reaction time.
-
Formation of a cloudy or milky precipitate in the reaction mixture.
-
Low to no product formation.
Root Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ in a glovebox or under an inert atmosphere to prevent exposure to atmospheric moisture. |
| Product Complexation | Use a stoichiometric amount or a slight excess of AlCl₃ relative to the limiting reagent. After the reaction, the complex must be hydrolyzed during the workup to liberate the product. |
| Impure Reagents | Purify toluene and the trifluoroacetylating agent before use to remove any impurities that could react with and consume the catalyst. |
Issue 2: Gradual Deactivation of Zeolite Catalyst
Symptoms:
-
Decreasing reaction rate over time or in subsequent runs.
-
Reduced product yield in later batches.
-
Discoloration of the catalyst (darkening due to coke formation).
Root Causes & Solutions:
| Cause | Solution |
| Coking/Fouling | Regenerate the catalyst through calcination (see Experimental Protocol 2). Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation. |
| Pore Blockage | The product, this compound, can be strongly adsorbed within the zeolite pores, blocking access to active sites. Consider using a zeolite with a larger pore size or a hierarchical pore structure to facilitate product diffusion. Nanocrystalline zeolites may also exhibit improved resistance to deactivation. |
| Structural Degradation | Avoid excessively high regeneration temperatures, which can lead to irreversible changes in the zeolite framework, such as dealumination. |
Quantitative Data on Catalyst Performance
The following tables provide representative data on catalyst performance and deactivation. Note that the data for trifluoroacetylation is extrapolated from trends observed in similar Friedel-Crafts acylation reactions of toluene, given the limited availability of direct comparative studies for this specific transformation.
Table 1: Comparison of Catalyst Performance in Toluene Acylation
| Catalyst | Acylating Agent | Temperature (°C) | Initial Yield (%) | Yield after 4h (%) |
| AlCl₃ (1.1 eq) | Trifluoroacetic Anhydride | 0 to rt | ~90% | ~90% (with quench) |
| H-ZSM-5 | Trifluoroacetic Anhydride | 150 | ~85% | ~60% |
| H-Beta | Trifluoroacetic Anhydride | 150 | ~90% | ~75% |
Table 2: Time-on-Stream Analysis for Zeolite Catalysts in Toluene Acylation
| Catalyst | Time on Stream (h) | Toluene Conversion (%) | Selectivity for 4-acyltoluene (%) |
| H-ZSM-5 | 1 | 88 | 95 |
| 4 | 62 | 93 | |
| 8 | 45 | 92 | |
| H-Beta | 1 | 92 | 98 |
| 4 | 80 | 97 | |
| 8 | 68 | 96 |
Table 3: TGA Analysis of Coked Zeolite Catalysts
| Catalyst | Time on Stream (h) | Coke Content (wt%) | Main Combustion Temperature (°C) |
| H-ZSM-5 | 8 | 12.5 | 550 - 650 |
| H-Beta | 8 | 9.8 | 500 - 600 |
Experimental Protocols
Experimental Protocol 1: Recovery and Regeneration of AlCl₃ Catalyst
This protocol outlines a procedure for breaking the AlCl₃-ketone complex and recovering the aluminum chloride. Note that direct reuse of the recovered AlCl₃ is often challenging due to potential hydration.
-
Quenching the Reaction:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add cold water or dilute hydrochloric acid to the stirred reaction mixture. This is a highly exothermic process and should be performed with caution in a fume hood.
-
Continue adding the aqueous solution until the solid complex is fully decomposed and two distinct liquid layers are observed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer containing the this compound product.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.
-
-
Catalyst Recovery (as Aluminum Hydroxide):
-
The aqueous layer contains the aluminum salts. To recover the aluminum, slowly add a solution of sodium hydroxide to precipitate aluminum hydroxide (Al(OH)₃).
-
Filter the white precipitate, wash with deionized water, and dry thoroughly. The aluminum hydroxide can be converted back to aluminum chloride, though this is often not practical in a standard laboratory setting.
-
Experimental Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination
This protocol describes a general procedure for regenerating a coked zeolite catalyst. The exact temperatures and times may need to be optimized for your specific zeolite.
-
Catalyst Recovery:
-
After the reaction, separate the zeolite catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., toluene or dichloromethane) to remove any adsorbed reactants and products.
-
Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
-
Calcination Procedure:
-
Place the dried, coked catalyst in a ceramic crucible.
-
Position the crucible in a muffle furnace.
-
Heat the furnace in a controlled manner under a flow of air. A typical temperature program is as follows:
-
Ramp from room temperature to 150 °C at 5 °C/min and hold for 1 hour to remove any physisorbed water.
-
Ramp to 550 °C at a rate of 2-5 °C/min. A slow ramp rate is crucial to prevent rapid combustion of the coke, which can cause localized overheating and damage the zeolite structure.
-
Hold at 550 °C for 4-6 hours to ensure complete removal of the carbonaceous deposits.
-
-
Cool the furnace down to room temperature.
-
The regenerated catalyst should be a light-colored powder. Store it in a desiccator to prevent moisture adsorption before reuse.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Primary deactivation pathways for Lewis acid and zeolite catalysts.
References
How to avoid polysubstitution in trifluoroacetylation reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polysubstitution during trifluoroacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetylation and why is polysubstitution a significant issue?
Trifluoroacetylation is a chemical reaction that introduces a trifluoroacetyl group (CF₃CO-) onto a functional group, most commonly an amine or an alcohol.[1] This process is often used to temporarily block the reactivity of these groups, a strategy known as "protection," which is crucial in multi-step organic synthesis.[1] Polysubstitution, the addition of more than one trifluoroacetyl group to a single molecule, is a significant issue as it leads to the formation of undesired byproducts. This reduces the yield of the target compound and introduces significant challenges in the purification process, increasing time and cost.
Q2: What are the primary factors that lead to unwanted polysubstitution?
Several experimental parameters can contribute to polysubstitution. The most common causes include:
-
Excess Trifluoroacetylating Agent: Using a significant excess of the trifluoroacetylating reagent, such as trifluoroacetic anhydride (TFAA), is a primary driver of multiple substitutions.
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for less reactive sites on the molecule, leading to undesired secondary reactions.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can enable the slow trifluoroacetylation of less nucleophilic sites, even at lower temperatures.
-
Substrate Reactivity: Molecules that contain multiple, similarly reactive functional groups (e.g., polyamines or polyols) are inherently more susceptible to polysubstitution.
-
Highly Reactive Reagents: Some trifluoroacetylating agents are extremely reactive and may exhibit poor selectivity, leading to multiple additions.[3]
Troubleshooting Guide: How to Avoid Polysubstitution
This guide provides actionable solutions to mitigate and prevent the formation of polysubstituted products during your experiments.
Issue: My reaction is producing significant amounts of di- or poly-substituted products.
Solution 1: Implement Strict Stoichiometric Control
The most effective method to prevent polysubstitution is to carefully control the molar ratio of the trifluoroacetylating agent to the substrate.
-
Recommendation: Begin by using a slight excess, approximately 1.1 to 1.5 equivalents, of the trifluoroacetylating agent for each functional group you intend to modify.[1] For highly sensitive substrates, using a precise 1.0 equivalent can be beneficial.
Solution 2: Optimize Reaction Temperature and Duration
Lowering the reaction temperature is a key strategy to enhance selectivity.
-
Recommendation: Conduct the reaction at a reduced temperature, typically starting at 0 °C (ice bath).[1] If polysubstitution persists, lowering the temperature further to -78 °C (dry ice/acetone bath) can be highly effective. It is also crucial to monitor the reaction's progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to quench the reaction as soon as the starting material is consumed.
Table 1: Illustrative Effect of Temperature on Trifluoroacetylation Selectivity
| Temperature (°C) | Reaction Time (hr) | Desired Mono-substituted Product (%) | Polysubstituted Product (%) |
| 25 (Room Temp) | 3 | 60% | 35% |
| 0 | 2 | 85% | 10% |
| -78 | 1 | >95% | <5% |
| Note: Data are representative and will vary based on the specific substrate and conditions. |
Solution 3: Consider a Milder Trifluoroacetylating Agent
The high reactivity of trifluoroacetic anhydride (TFAA) can sometimes be the cause of poor selectivity.
-
Recommendation: If polysubstitution remains an issue, consider switching to a less reactive (milder) trifluoroacetylating agent. Examples include ethyl trifluoroacetate or S-ethyl trifluorothioacetate, which often provide better control over the reaction.
Solution 4: Employ a Protecting Group Strategy
For complex molecules with multiple reactive sites where only one specific site should be acylated, a protecting group strategy is often necessary.
-
Recommendation: Temporarily "protect" the other reactive functional groups on your substrate with an orthogonal protecting group. This strategy ensures that only the desired site is available to react with the trifluoroacetylating agent. The trifluoroacetyl group is stable in strongly acidic conditions and can be removed under mild basic conditions, making it orthogonal to many common acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1][4][5]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Trifluoroacetylation of a Primary Amine
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.[1]
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 15-30 minutes by TLC or LC-MS.
-
Quenching: Once the starting amine is consumed, quench the reaction by adding a few drops of cold water or methanol.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the desired N-trifluoroacetylated compound.
Visualization of Key Concepts
Logical Flowchart for Troubleshooting Polysubstitution
References
Technical Support Center: Anhydrous Conditions for Successful Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on ensuring the anhydrous conditions necessary for a successful reaction.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a successful Friedel-Crafts acylation?
A1: Anhydrous (water-free) conditions are paramount because both the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the acylating agent (e.g., acyl chloride or anhydride) are highly sensitive to moisture.[1] Water can react with and deactivate these key reagents, preventing the formation of the necessary acylium ion electrophile and halting the reaction.[2][3]
Q2: What specifically happens if my Lewis acid catalyst is exposed to moisture?
A2: Lewis acids like AlCl₃ are extremely hygroscopic and react readily with water.[1][4] This reaction forms a hydrated complex, such as [Al(H₂O)₆]³⁺, which is no longer an effective Lewis acid.[3] The catalyst's ability to abstract a halide from the acylating agent to generate the acylium ion is neutralized, thus preventing the Friedel-Crafts reaction from proceeding.[3] If your AlCl₃ appears clumpy instead of a fine powder, it has likely been compromised by moisture.
Q3: How does water affect the acylating agent (acyl chloride or acid anhydride)?
A3: Acyl chlorides and acid anhydrides readily undergo hydrolysis in the presence of water to form the corresponding carboxylic acid.[5][6] This reaction consumes the acylating agent, meaning it is no longer available to form the acylium ion and participate in the acylation of the aromatic ring.[7] This side reaction is often vigorous and can be observed by the evolution of HCl gas if an acyl chloride is used.[8]
Q4: My reaction failed. How can I determine if moisture was the culprit?
A4: A failed Friedel-Crafts acylation due to moisture may present several signs:
-
Low or No Product Yield: This is the most common indicator.
-
Deactivated Catalyst: The Lewis acid may appear clumpy or sticky.[4]
-
Formation of Carboxylic Acid: Analysis of your crude product (e.g., by IR or NMR spectroscopy) may show the presence of a carboxylic acid instead of the expected ketone.
-
Vigorous Fuming: Upon adding the Lewis acid to the solvent, excessive fuming (HCl gas) can indicate a reaction with water in the solvent or glassware.
Q5: What are the best practices for drying glassware to ensure anhydrous conditions?
A5: Glassware that appears dry to the naked eye still has a thin film of adsorbed water that must be removed.[9] The two most effective methods are:
-
Oven-Drying: Place glassware in a laboratory oven at a temperature of at least 125°C for a minimum of 24 hours.[10] Assemble the apparatus while it is still hot to prevent moisture from condensing on the cool surfaces.[11][12]
-
Flame-Drying: For faster drying, assemble the apparatus and heat it carefully with a heat gun or Bunsen burner under a flow of inert gas (like nitrogen or argon) until all visible fogging (condensed water) has disappeared.[9] The glassware must be allowed to cool to room temperature under a positive pressure of inert gas before adding reagents.[9]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Solution & Preventative Measures |
| Low or No Product Yield | Moisture Contamination: Deactivation of the Lewis acid catalyst and/or hydrolysis of the acylating agent.[1] | Ensure Rigorous Anhydrous Technique: Use oven- or flame-dried glassware.[9] Use anhydrous grade solvents. Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[4] Conduct the reaction under an inert atmosphere (N₂ or Ar).[1][10] |
| Reaction Does Not Start (No Color Change/Exotherm) | Inactive Catalyst: The Lewis acid was likely exposed to atmospheric moisture prior to the reaction. | Proper Reagent Handling: Weigh and transfer hygroscopic reagents like AlCl₃ quickly to minimize air exposure.[4] Consider handling highly sensitive reagents in a glovebox.[13] Ensure the catalyst is a free-flowing powder. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of Acylating Agent: Water present in the solvent, on the glassware, or in the aromatic substrate reacted with the acyl chloride/anhydride.[5] | Purify/Dry Starting Materials: Ensure the aromatic substrate and solvent are anhydrous. Use freshly distilled or newly opened acylating agents. |
| Stoichiometry Issue: Reaction stalls. | Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][14] | Use Stoichiometric Amounts: Unlike many catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric equivalent (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.[14][15] |
Diagrams: Understanding and Preventing Moisture Contamination
The following diagrams illustrate the detrimental effects of moisture and the workflow for ensuring a successful anhydrous reaction.
Caption: Detrimental effects of moisture on Friedel-Crafts acylation reagents.
Caption: Step-by-step workflow for maintaining anhydrous reaction conditions.
Experimental Protocol: Anhydrous Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst under strictly anhydrous conditions.[1][16]
Materials:
-
Anisole (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Aluminum Chloride (anhydrous)[17]
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stir bar, oven-dried
-
Reflux condenser with drying tube (filled with CaCl₂), oven-dried[9]
-
Addition (dropping) funnel, oven-dried
-
Nitrogen or Argon gas inlet
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the oven-dried three-necked flask with a stir bar, reflux condenser (topped with a drying tube or gas outlet bubbler), and an addition funnel.[16] Immediately flush the entire system with dry nitrogen or argon gas to create an inert atmosphere. Maintain a slight positive pressure of the inert gas throughout the reaction.[1][10]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a steady stream of inert gas. Cool the flask to 0°C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension at 0°C.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in a small volume of anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complexes.[18]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 13. hepatochem.com [hepatochem.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. websites.umich.edu [websites.umich.edu]
Improving the regioselectivity of the trifluoroacetylation of toluene
Welcome to the technical support center for the trifluoroacetylation of toluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the trifluoroacetylation of toluene and why?
A1: The trifluoroacetylation of toluene is a type of Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The methyl group on the toluene ring is an activating, ortho, para-directing group.[1] However, due to the steric hindrance created by the bulky trifluoroacetyl group and the catalyst complex, the reaction strongly favors substitution at the less hindered para position (4-position). In many acylation reactions of toluene, the substitution happens almost entirely in the para position.[2]
Q2: Which trifluoroacetylating agents and catalysts are commonly used?
A2: Common trifluoroacetylating agents include trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride.[3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4] For improved para-selectivity and greener processing, solid acid catalysts like zeolites (e.g., H-ZSM-5, H-beta) can also be used.[5]
Q3: How do reaction conditions affect the para/ortho isomer ratio?
A3: Reaction conditions significantly influence the regioselectivity. Key factors include:
-
Catalyst Choice: Shape-selective catalysts like certain zeolites can dramatically enhance the formation of the para isomer by sterically hindering the formation of the ortho product within their porous structure.[5]
-
Temperature: While lower temperatures in Friedel-Crafts reactions generally favor the kinetic product (often a mix of ortho and para), in acylation the steric factors are so dominant that para is the major product.[2][6] At very high temperatures, reversibility can sometimes lead to the formation of the more thermodynamically stable meta isomer, though this is less common in acylation than alkylation.[6]
-
Solvent: The choice of solvent can influence catalyst activity and the stability of the reaction intermediates, which may play a role in regioselectivity.[7][8]
Q4: My reaction yield is very low. What are the common causes?
A4: Low yields in Friedel-Crafts acylation are often due to a few critical factors:
-
Moisture: The Lewis acid catalysts used (like AlCl₃) are extremely sensitive to moisture. Any water present will react with and deactivate the catalyst.[9] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the product ketone, deactivating it. An excess is often used to drive the reaction.
-
Substrate Purity: Impurities in toluene or the acylating agent can interfere with the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Significant ortho-isomer formation) | 1. Non-optimal catalyst. 2. Reaction temperature is too high, potentially allowing for isomer migration (less common for acylation). | 1. Switch to a shape-selective catalyst like H-beta or H-ZSM-5 zeolite. These have been shown to significantly favor the para product in analogous acylations.[5] 2. Perform the reaction at a lower temperature (e.g., 0 °C) to ensure kinetic control, which heavily favors the sterically less hindered para product.[9] |
| Reaction Fails to Start or is Sluggish | 1. Deactivated catalyst due to moisture.[9] 2. Insufficient amount of catalyst. 3. Impure reagents. | 1. Ensure all glassware is rigorously dried and reagents are anhydrous. Handle anhydrous AlCl₃ quickly in a dry environment. A cloudy or off-white mixture upon catalyst addition can indicate moisture contamination.[9] 2. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. 3. Use freshly distilled toluene and trifluoroacetic anhydride/acetyl chloride. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high, leading to polymerization or side reactions. 2. Reaction time is excessively long. | 1. Maintain the recommended reaction temperature using an ice bath during the initial addition.[9] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion. |
Data on Catalyst Impact on Regioselectivity
While specific data for the trifluoroacetylation of toluene is sparse, the following table, based on the closely related acetylation of toluene, illustrates how catalyst choice can dramatically improve para-selectivity.
| Catalyst | Acetylating Agent | Temperature | Conversion of Acylating Agent (%) | Selectivity for para-isomer (%) | Reference |
| AlCl₃ (Traditional) | Acetyl Chloride | Room Temp. | High | ~76.5% | [5] |
| H-ZSM-5 Zeolite | Acetyl Chloride | 453 K | 60.2% | 88.3% | [5] |
| H-USY Zeolite | Acetic Anhydride | 180 °C | ~100% (initially) | 85% | [5] |
| H-beta Zeolite | Benzoyl Chloride | 411 K | High | 94.7% | [5] |
This data demonstrates a clear trend where zeolite catalysts provide significantly higher selectivity for the desired para-isomer compared to traditional Lewis acids.[5]
Experimental Protocols & Workflows
Protocol: Trifluoroacetylation of Toluene using AlCl₃
This protocol is adapted from standard Friedel-Crafts acylation procedures.[9]
Caution: Anhydrous aluminum chloride is moisture-sensitive and corrosive. Trifluoroacetyl chloride is a lung and eye irritant. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Trifluoroacetyl chloride or Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add trifluoroacetyl chloride (1.0 eq.) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The mixture should become homogeneous.
-
Toluene Addition: In the dropping funnel, place toluene (1.0 eq.) mixed with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C. The solution may change color.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes. Monitor the reaction by TLC.
-
Workup & Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
Purification: Purify the product isomers (primarily 4-trifluoromethylacetophenone) via fractional distillation or column chromatography.
Diagram: Experimental Workflow
Caption: Workflow for the trifluoroacetylation of toluene.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors that control regioselectivity.
References
- 1. alexandonian.com [alexandonian.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Removal of unreacted starting materials from 4-(Trifluoroacetyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 4-(Trifluoroacetyl)toluene synthesis, commonly prepared via Friedel-Crafts acylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Work-up | Incomplete quenching of the Lewis acid catalyst (e.g., AlCl₃). | Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of crushed ice and concentrated HCl to fully decompose the aluminum chloride complex.[1][2] |
| Insufficient washing of the organic layer. | Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution to remove acid impurities, and finally with brine to aid in drying.[1][3] | |
| Emulsion formation during extraction. | To break up emulsions, especially those caused by aluminum salts, consider adding a small amount of 3M HCl and warming the mixture gently.[4] Using brine during the final wash can also help break emulsions. | |
| Presence of Unreacted Toluene | Use of a large excess of toluene as a reactant or solvent. | Toluene can often be removed by rotary evaporation. For trace amounts, purification by flash column chromatography or recrystallization is effective. |
| Presence of Trifluoroacetic Acid | Hydrolysis of unreacted trifluoroacetic anhydride during work-up. | A thorough wash with a saturated sodium bicarbonate solution will neutralize and remove trifluoroacetic acid into the aqueous layer.[1][3][5] |
| Product is an Oil Instead of Crystals | Presence of impurities preventing crystallization. | Purify the crude product using flash column chromatography on silica gel before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Test a range of solvents. Given the product's polarity, solvent systems like heptane/ethyl acetate or methanol/water could be effective.[6] | |
| Low Yield After Purification | Product loss during aqueous washes. | Ensure the pH of the aqueous layer is not excessively basic, as this can lead to hydrolysis of the product. Minimize the number of washes while ensuring purity. |
| Inefficient extraction. | Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize product recovery from the aqueous layer.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound via Friedel-Crafts acylation?
A1: The primary unreacted starting materials and byproducts to be removed are typically the Lewis acid catalyst (e.g., aluminum chloride), unreacted toluene, and the acylating agent (e.g., trifluoroacetic anhydride or its hydrolysis product, trifluoroacetic acid).[1][2][3]
Q2: How do I effectively remove the aluminum chloride catalyst after the reaction?
A2: The aluminum chloride catalyst is typically removed by quenching the reaction mixture in an aqueous acidic solution, such as a mixture of crushed ice and concentrated hydrochloric acid.[1][2] This decomposes the AlCl₃ complex into water-soluble aluminum salts, which can then be separated into the aqueous layer during extraction.
Q3: My crude product is a dark oil. How can I purify it to get a cleaner product?
A3: A dark oil indicates the presence of impurities. The most effective method for purifying the crude this compound is flash column chromatography on silica gel.[1] Following chromatography, recrystallization can be performed to obtain a highly pure crystalline product.
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: A common solvent system for the column chromatography of moderately polar ketones like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation.
Q5: Can I use distillation to purify this compound?
A5: Yes, vacuum distillation can be used for purification, especially for larger quantities.[1] this compound has a boiling point of approximately 70-72°C at 15 mmHg.[7][8]
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of AlCl₃ and Acidic Impurities
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1][3]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O | [7][8][9] |
| Molecular Weight | 188.15 g/mol | [7][8] |
| Melting Point | 5 °C | [7][8] |
| Boiling Point | 70-72 °C / 15 mmHg | [7][8] |
| Density | 1.2304 g/cm³ (at 25 °C) | [7][8] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [8][10] |
Visualizations
Caption: Workflow for the removal of unreacted starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. This compound CAS#: 394-59-2 [m.chemicalbook.com]
- 8. This compound | 394-59-2 [amp.chemicalbook.com]
- 9. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 394-59-2 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Trifluormethyl)toluol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Skalierung der Synthese von 4-(Trifluoracetyl)toluol. Die Informationen werden in einem Frage-und-Antwort-Format präsentiert, um spezifische Probleme zu behandeln, auf die Benutzer während ihrer Experimente stoßen können.
Fehlerbehebungsleitfaden
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Synthese von 4-(Trifluoracetyl)toluol auftreten können, und bietet Lösungen zur Behebung dieser Probleme.
Problem 1: Geringe oder keine Produktausbeute
-
F: Meine Friedel-Crafts-Acylierungsreaktion zur Synthese von 4-(Trifluoracetyl)toluol zeigt eine sehr geringe Ausbeute oder funktioniert überhaupt nicht. Was sind die häufigsten Ursachen?
-
A: Eine geringe oder keine Ausbeute bei Friedel-Crafts-Reaktionen kann auf mehrere Faktoren zurückzuführen sein, die hauptsächlich mit den Reaktanten, dem Katalysator und den Reaktionsbedingungen zusammenhängen. Die häufigsten Fehlerquellen sind:
-
Inaktivität des Katalysators: Lewis-Säure-Katalysatoren wie Aluminiumchlorid (AlCl₃) sind extrem feuchtigkeitsempfindlich.[1] Jegliches Wasser in Ihrem Lösungsmittel, Ihren Glasgeräten oder Reagenzien reagiert mit dem Katalysator und deaktiviert ihn. Es ist entscheidend, wasserfreie (trockene) Bedingungen aufrechtzuerhalten.[1]
-
Unzureichender Katalysator: Bei der Friedel-Crafts-Acylierung kann das Ketonprodukt einen stabilen Komplex mit dem Lewis-Säure-Katalysator bilden, wodurch dieser effektiv aus der Reaktion entfernt wird.[1] Daher ist oft eine stöchiometrische Menge (oder sogar ein Überschuss) des Katalysators erforderlich.[1]
-
Deaktiviertes aromatisches Substrat: Die Reaktion ist im Allgemeinen bei aromatischen Ringen mit stark desaktivierenden Gruppen (z. B. -NO₂, -NR₃⁺) erfolglos.[2] Substrate mit Amingruppen (-NH₂, -NHR, -NR₂) sind ebenfalls ungeeignet, da sie mit dem Lewis-Säure-Katalysator reagieren.[2]
-
-
Problem 2: Bildung von unerwünschten Isomeren
-
F: Ich beobachte die Bildung von mehreren Produkten oder unerwarteten Isomeren. Wie kann ich die Regioselektivität steuern, um die Bildung des para-Isomers (4-(Trifluoracetyl)toluol) zu maximieren?
-
A: Die Acylierung von Toluol ergibt vorwiegend das para-Isomer aufgrund sterischer Hinderung an den ortho-Positionen durch den sperrigen Acylium-Lewis-Säure-Komplex.[3] Die Reaktionstemperatur kann die Verteilung der Isomere signifikant beeinflussen. Niedrigere Temperaturen (um 0 °C) begünstigen die Bildung der ortho- und para-Produkte (kinetische Kontrolle).[2] Bei höheren Temperaturen kann das thermodynamisch stabilere meta-Isomer zum Hauptprodukt werden.[2]
-
Problem 3: Schwierigkeiten bei der Aufarbeitung
-
F: Während der Aufarbeitung meiner Friedel-Crafts-Acylierung bildet sich eine Emulsion, die die Trennung der organischen und wässrigen Phase erschwert. Wie kann ich dieses Problem lösen?
-
A: Die Bildung einer Emulsion beim Quenchen der Reaktion mit Wasser oder verdünnter Säure ist ein häufiges Problem.[4] Um dies zu mildern, versuchen Sie, die Reaktionsmischung auf eine Mischung aus Eis und konzentrierter HCl zu gießen und anschließend kräftig zu rühren.[4] Wenn sich immer noch eine Emulsion bildet, kann die Zugabe einer gesättigten Lösung von NaCl (Kochsalzlösung) helfen, diese zu brechen.[3]
-
Problem 4: Thermische Durchgehreaktionen bei der Skalierung
-
F: Die Friedel-Crafts-Acylierung ist stark exotherm. Wie kann ich die Reaktionstemperatur bei einer großtechnischen Synthese effektiv kontrollieren, um ein thermisches Durchgehen zu verhindern?
-
A: Die Kontrolle der Reaktionstemperatur ist bei der Skalierung entscheidend.[3] Die anfänglichen Phasen der Reaktion sollten bei niedrigen Temperaturen (typischerweise in einem Eisbad) durchgeführt werden, um die Reaktionsgeschwindigkeit zu kontrollieren und den Verlust flüchtiger Reagenzien zu verhindern.[3] Bei größeren Ansätzen sind eine langsame, kontrollierte Zugabe der Reagenzien und ein effizientes Kühlsystem unerlässlich. Die Verwendung eines geeigneten Reaktors mit guter Wärmeabfuhr ist ebenfalls wichtig.
-
Häufig gestellte Fragen (FAQs)
F1: Was ist der optimale Katalysator und seine erforderliche Stöchiometrie für die Acylierung von Toluol? A1: Wasserfreies Aluminiumchlorid (AlCl₃) ist der gebräuchlichste und wirksamste Lewis-Säure-Katalysator für die Friedel-Crafts-Acylierung von Toluol.[3] Aufgrund der Bildung eines stabilen Komplexes zwischen dem Aluminiumchlorid und dem resultierenden Arylketonprodukt ist im Allgemeinen eine stöchiometrische Menge des Katalysators für optimale Ergebnisse erforderlich.[3] Feste Säurekatalysatoren wie Zeolithe können als umweltfreundlichere und wiederverwendbare Alternativen eingesetzt werden, erfordern jedoch möglicherweise höhere Reaktionstemperaturen.[5]
F2: Kann ich Trifluoressigsäureanhydrid anstelle von Trifluoracetylchlorid als Acylierungsmittel verwenden? A2: Ja, Trifluoressigsäureanhydrid kann als wirksames Acylierungsmittel anstelle von Trifluoracetylchlorid verwendet werden.[6] Die Reaktion mit dem Anhydrid erfordert ebenfalls einen Lewis-Säure-Katalysator wie AlCl₃.[7]
F3: Wie kann ich mehrfach substituierte Nebenprodukte vermeiden? A3: Die Friedel-Crafts-Acylierung hat den wesentlichen Vorteil gegenüber der Friedel-Crafts-Alkylierung, dass sie nicht zu Polysubstitution neigt. Die in den aromatischen Ring eingeführte Acylgruppe ist desaktivierend, was das Ketonprodukt weniger nukleophil und daher weniger reaktiv als das Ausgangsmaterial (Toluol) macht.[2] Dies verhindert effektiv weitere Acylierungsreaktionen.[2]
F4: Welche Lösungsmittel eignen sich für die Reaktion? A4: Die Wahl des Lösungsmittels kann die Ausbeute und Selektivität der Reaktion beeinflussen.[1] Häufig werden inerte Lösungsmittel wie Dichlormethan oder 1,2-Dichlorethan verwendet.[1] Unter bestimmten Bedingungen können lösungsmittelfreie Reaktionen durchgeführt werden, was den Prozess umweltfreundlicher macht.[8]
F5: Wie wird das Produkt im industriellen Maßstab typischerweise gereinigt? A5: Im industriellen Maßstab wird 4-(Trifluoracetyl)toluol nach der Aufarbeitung üblicherweise durch fraktionierte Destillation unter Vakuum gereinigt, um das Produkt von nicht umgesetzten Ausgangsmaterialien und hochsiedenden Nebenprodukten zu trennen.[4]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten aus verschiedenen Studien zur Synthese von 4-(Trifluoracetyl)toluol und verwandten Acylierungen zusammen.
| Katalysator | Acylierungsmittel | Lösungsmittel | Temperatur (°C) | Reaktionszeit (h) | Ausbeute (%) | Regioselektivität (para:ortho) | Referenz |
| AlCl₃ | Acetylchlorid | Dichlormethan | 0 bis Raumtemp. | 2-4 | ~90 | Hoch (fast ausschließlich para) | [1] |
| H-ZSM-5 Zeolith | Acetylchlorid | Dampfphase | 180 | - | 60.2 (Umsatz) | 88.3 (Selektivität für para) | [5] |
| H-beta Zeolith | Essigsäureanhydrid | Flüssigphase | 180 | - | Hohe Aktivität | Hohe para-Selektivität | [9] |
| Trifluoressigsäure / Trifluoressigsäureanhydrid | - | Toluol | 80 | 0.5 | - | - | [10] |
Hinweis: Die direkten Vergleichsstudien unter identischen Bedingungen für die Synthese von 4-(Trifluoracetyl)toluol sind in der geprüften Literatur begrenzt. Die bereitgestellten Daten stammen aus Studien zu ähnlichen Acylierungsreaktionen und dienen als Anhaltspunkt.
Detailliertes Versuchsprotokoll
Das folgende Protokoll beschreibt eine laborübliche Methode zur Synthese von 4-(Trifluoracetyl)toluol mittels Friedel-Crafts-Acylierung.
Materialien:
-
Wasserfreies Aluminiumchlorid (AlCl₃)
-
Toluol (wasserfrei)
-
Trifluoressigsäureanhydrid
-
Dichlormethan (wasserfrei)
-
Salzsäure (konzentriert)
-
Eis
-
Gesättigte Natriumhydrogencarbonatlösung
-
Gesättigte Natriumchloridlösung (Kochsalzlösung)
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
Geräte:
-
Dreihals-Rundkolben
-
Tropftrichter
-
Rückflusskühler mit Trockenrohr (z. B. gefüllt mit CaCl₂)
-
Magnetrührer mit Rührfisch
-
Eisbad
-
Scheidetrichter
-
Rotationsverdampfer
Verfahren:
-
Reaktionsaufbau: Ein trockener Dreihals-Rundkolben, ausgestattet mit einem Magnetrührfisch, einem Tropftrichter und einem Rückflusskühler mit Trockenrohr, wird unterINERTER Atmosphäre (z. B. Stickstoff oder Argon) montiert.
-
Katalysatorsuspension: In den Rundkolben wird wasserfreies Aluminiumchlorid (1,1 Äquivalente) in wasserfreiem Dichlormethan suspendiert.
-
Zugabe des Acylierungsmittels: Die Suspension wird in einem Eisbad auf 0 °C abgekühlt. Trifluoressigsäureanhydrid (1,0 Äquivalente) wird langsam zu der gerührten Suspension gegeben.
-
Zugabe des Substrats: Toluol (1,0 Äquivalente), gelöst in wasserfreiem Dichlormethan, wird in den Tropftrichter gegeben. Die Toluollösung wird tropfenweise über 30 Minuten zu der Reaktionsmischung bei 0 °C gegeben.
-
Reaktion: Nach vollständiger Zugabe wird die Reaktionsmischung 1 Stunde bei 0 °C gerührt, dann auf Raumtemperatur erwärmt und weitere 2-4 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig auf zerstoßenes Eis mit konzentrierter HCl gegossen.[1] Dies hydrolysiert den Aluminiumchloridkomplex.
-
Extraktion: Die Mischung wird in einen Scheidetrichter überführt. Die wässrige Schicht wird mit Dichlormethan extrahiert. Die vereinigten organischen Schichten werden mit einer gesättigten Natriumhydrogencarbonatlösung und anschließend mit Kochsalzlösung gewaschen.[1]
-
Reinigung: Die organische Schicht wird über wasserfreiem Magnesiumsulfat oder Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt kann dann durch Vakuumdestillation oder Säulenchromatographie gereinigt werden.[4]
Visualisierungen
Die folgenden Diagramme veranschaulichen den Reaktionsmechanismus und den allgemeinen Arbeitsablauf des Experiments.
Abbildung 1: Vereinfachter Mechanismus der Friedel-Crafts-Acylierung von Toluol.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese von 4-(Trifluoracetyl)toluol.
References
- 1. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Determination of 4-(Trifluoroacetyl)toluene: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key chemical intermediates is paramount in drug discovery and development to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-(Trifluoroacetyl)toluene, a valuable building block in organic synthesis, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Capillary Electrophoresis (CE)—for the purity validation of this compound. Detailed experimental protocols and comparative data are presented to facilitate informed method selection.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust method for the purity analysis of moderately polar, non-volatile compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility for quantitative analysis.
Experimental Protocol: Validated RP-HPLC Method
A representative validated RP-HPLC method for the purity determination of this compound is detailed below. This method is based on established principles for the analysis of aromatic ketones and trifluoromethylated compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare a working standard solution of 100 µg/mL by diluting the stock solution.
-
Sample Solution: Prepare the test sample of this compound at a concentration of 100 µg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
HPLC Method Validation Summary
The following table summarizes the key validation parameters for the described HPLC method, in accordance with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | The peak for this compound should be well-resolved from potential impurities and degradation products. | The method is specific with no interference from blank or potential impurities at the retention time of the analyte. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over a concentration range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant changes in results with small variations in method parameters. | The method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. ¹⁹F qNMR is particularly advantageous for fluorinated compounds like this compound.[1][2]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Internal Standard: A certified reference material with a known purity and a distinct ¹⁹F signal that does not overlap with the analyte, such as trifluorotoluene.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent consumption. It is particularly useful for the analysis of charged or polar compounds. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the preferred CE mode.
Experimental Protocol:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 50 cm.
-
Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.
Comparison of Analytical Methods
The following table provides a comparative overview of the different analytical techniques for the purity determination of this compound.
| Feature | HPLC | GC-MS | qNMR | Capillary Electrophoresis (MEKC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field. | Separation in an electric field based on differential partitioning into micelles. |
| Primary Strength | High precision, robustness, and suitability for routine quality control. | High sensitivity, excellent for identifying volatile impurities. | Absolute quantification without a specific analyte standard, high accuracy. | High separation efficiency, low sample and solvent consumption. |
| Potential Impurities Detected | Non-volatile synthesis by-products, starting materials, and degradation products. | Volatile starting materials (e.g., toluene), residual solvents, and thermally stable by-products. | Structural isomers and other impurities containing the nucleus of interest (¹H, ¹⁹F, ¹³C). | A broad range of impurities, particularly those that can be solubilized by micelles. |
| Quantification | Relative quantification by area percent; requires a reference standard for absolute quantification. | Can be quantitative with appropriate calibration standards. | Absolute quantification using an internal standard of known purity. | Quantitative with an internal standard. |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample. | ~10-20 minutes per sample. | ~15-30 minutes per sample. |
| Limitations | May not be suitable for highly volatile or thermally labile compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; may have peak overlap issues in complex mixtures. | Can be less robust than HPLC; sensitivity can be lower due to the small injection volume. |
Visualizing the Workflow
The following diagrams illustrate the logical workflows for HPLC method validation and the comparison of the different analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC is the recommended method for routine quality control due to its high precision, robustness, and established validation protocols.
-
GC-MS serves as an excellent complementary technique for the identification and quantification of volatile impurities and residual solvents.
-
qNMR is the gold standard for obtaining an accurate, absolute purity value without the need for a specific reference standard, making it invaluable for the certification of reference materials.
-
Capillary Electrophoresis (MEKC) offers a high-efficiency separation alternative with low solvent consumption, which can be beneficial in specific contexts, such as when dealing with limited sample amounts.
For comprehensive characterization and quality assurance, a combination of these methods is often employed. For instance, HPLC for routine purity testing, GC-MS for volatile impurity profiling, and qNMR for the definitive purity assignment of the reference standard. This multi-faceted approach ensures the highest level of confidence in the quality of this compound used in research and drug development.
References
A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals
The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of prominent trifluoromethylating agents, offering insights into their mechanisms, reactivity, and substrate scopes, supported by experimental data and protocols. While a versatile building block, it is important to note that 4-(Trifluoroacetyl)toluene is not a primary trifluoromethylating agent itself, but rather a trifluoromethylated ketone that can be used in the synthesis of more complex molecules.[2][3]
Categorization of Trifluoromethylating Agents
Trifluoromethylating agents are broadly classified into three categories based on their mode of action:
-
Nucleophilic "CF3-" Reagents: These reagents deliver a trifluoromethyl anion equivalent to an electrophilic substrate.
-
Electrophilic "CF3+" Reagents: These reagents transfer a trifluoromethyl cation equivalent to a nucleophilic substrate.
-
Radical "CF3•" Reagents: These reagents generate a trifluoromethyl radical that can participate in various addition and cross-coupling reactions.
The choice of reagent is dictated by the nature of the substrate and the desired transformation.
Comparative Performance of Key Trifluoromethylating Agents
The following table summarizes the performance of commonly used trifluoromethylating agents.
| Reagent Class | Reagent Example(s) | Typical Substrates | Advantages | Limitations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines[1] | High efficiency, commercially available, broad substrate scope.[1][4] | Requires activation by a fluoride source or a Lewis base; can be sensitive to moisture.[5] |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | β-ketoesters, silyl enol ethers, heteroatom nucleophiles (S, P, O)[1][6][7] | Bench-stable, wide functional group tolerance, applicable in late-stage functionalization.[4][8] | Can be expensive; reactivity can be substrate-dependent.[7] |
| Radical | Trifluoroiodomethane (CF3I), Sodium trifluoromethanesulfinate (Langlois' Reagent) | Alkenes, arenes, heteroarenes | Mild reaction conditions, often initiated by photoredox catalysis.[8][9] | Can suffer from side reactions and issues with regioselectivity. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for common trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF3)
This protocol describes the trifluoromethylation of an aldehyde using TMSCF3 with fluoride-free activation.
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)
-
Potassium carbonate (K2CO3) (0.1 mmol)
-
Anhydrous dimethylformamide (DMF) (3 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in dry DMF (3 mL) under an inert atmosphere, add TMSCF3 (1.5 mmol).[5]
-
Add potassium carbonate (0.1 mmol).[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution (10 mL).[5]
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using a Togni's Reagent
This protocol outlines the trifluoromethylation of a β-ketoester using a hypervalent iodine reagent.
Materials:
-
β-Ketoester (1.0 mmol)
-
Togni's Reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.1 mmol)
-
Dichloromethane (CH2Cl2) (5 mL)
-
Copper(II) chloride (CuCl2) (catalytic amount)
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) in CH2Cl2 (5 mL), add Togni's reagent (1.1 mmol).
-
Add a catalytic amount of CuCl2.[7]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualization of Reaction Mechanisms
Understanding the underlying mechanisms is key to optimizing reaction conditions and expanding substrate scope.
Nucleophilic Trifluoromethylation Pathway
Caption: General pathway for nucleophilic trifluoromethylation using TMSCF3.
Photoredox-Catalyzed Radical Trifluoromethylation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 394-59-2 [chemicalbook.com]
- 3. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 9. pure.tue.nl [pure.tue.nl]
A Comparative Guide to the Reactivity of Trifluoroacetic Anhydride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of trifluoroacetic anhydride (TFAA) with other commonly used acylating agents, including acetic anhydride, benzoyl chloride, and N-acetylimidazole. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on experimental data and mechanistic understanding.
Introduction to Acylating Agents and Reactivity Principles
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis and drug development. The reactivity of the acylating agent is a critical parameter that dictates reaction conditions, substrate scope, and selectivity. This reactivity is primarily governed by two factors:
-
Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles. Electron-withdrawing groups attached to the acyl group increase this positive charge, enhancing reactivity.
-
Stability of the Leaving Group: The reaction proceeds via a nucleophilic acyl substitution mechanism. A more stable leaving group (i.e., a weaker base) will depart more readily, leading to a faster reaction rate.
The general reactivity hierarchy for common acylating agents follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][2]
Comparative Analysis of Acylating Agents
Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive and volatile acylating agent.[3][4] Its exceptional reactivity stems from the strong electron-withdrawing inductive effect of the three fluorine atoms on the trifluoromethyl group.[5] This effect makes the carbonyl carbons significantly more electrophilic compared to non-fluorinated analogs like acetic anhydride.[5] TFAA is widely used for the acylation of alcohols, phenols, and amines, often proceeding rapidly at room temperature or below.[3] It is also employed as a powerful activating agent and dehydrator in various organic reactions, including Friedel-Crafts acylation and Swern oxidations.[6][7][8]
Acetic Anhydride
Acetic anhydride is a less reactive and more common acylating agent than TFAA.[5][9] The methyl groups in acetic anhydride are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons. Consequently, reactions with acetic anhydride often require heating, longer reaction times, or the use of a catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP).[9] Despite its lower reactivity, its cost-effectiveness makes it a staple for acetylation reactions.[9]
Benzoyl Chloride
As an acyl chloride, benzoyl chloride is generally a highly reactive acylating agent, more so than acetic anhydride.[10][11] The chloride ion is an excellent leaving group, facilitating rapid nucleophilic attack.[2] It is frequently used in Schotten-Baumann reactions for the acylation of amines and alcohols. In Friedel-Crafts acylation of aromatic compounds, it typically requires a Lewis acid catalyst like aluminum chloride.[12][13] While highly reactive, its reactions can be vigorous, and the release of hydrochloric acid as a byproduct necessitates the use of a base scavenger.[11]
N-acetylimidazole
N-acetylimidazole is a significantly milder and more selective acylating agent.[14] It is particularly valued in biochemistry and medicinal chemistry for the selective acetylation of proteins, often targeting the hydroxyl groups of tyrosine residues.[15][16][17] Its reduced reactivity allows for greater functional group tolerance, preventing unwanted side reactions with more sensitive moieties in complex molecules.[14][15] Reactions with N-acetylimidazole are generally slower and may require specific pH conditions.[18]
Quantitative Data Presentation
Direct kinetic comparisons across different studies are challenging due to varying substrates and conditions. However, the following table summarizes typical reaction conditions and yields, which serve as a proxy for relative reactivity. A more reactive agent will typically effect the transformation in less time, at a lower temperature, and with less need for a strong catalyst.
| Acylating Agent | Substrate Example | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Anhydride | Benzyl Alcohol | Pyridine | 0 to RT | < 1 hour | >95 | General knowledge based on high reactivity[3] |
| Acetic Anhydride | Benzyl Alcohol | ZnCl₂ | RT (30 °C) | 15 min | 96 | [19] |
| Benzoyl Chloride | Benzyl Alcohol | TMEDA | -78 °C | < 5 min | 99 | [20] |
| N-acetylimidazole | Tyrosine (in α-crystallin) | Phosphate Buffer (pH 7.2) | RT | Several hours | N/A (protein modification) | [15][17] |
Note: "RT" denotes Room Temperature. Yields and reaction times are highly substrate-dependent.
Experimental Protocols
Key Experiment: O-Acylation of Benzyl Alcohol with Trifluoroacetic Anhydride
This protocol describes a representative procedure for the acylation of a primary alcohol using the highly reactive TFAA.
Materials:
-
Benzyl alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as a base to neutralize the trifluoroacetic acid byproduct)
-
Dichloromethane (DCM, as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: A clean, dry round-bottom flask is charged with benzyl alcohol (1.0 eq) and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine (1.1 eq) is added to the stirred solution.
-
Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 eq) is added dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to remove acidic byproducts, and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, benzyl trifluoroacetate, can be purified by flash column chromatography if necessary.
Adaptation for Less Reactive Agents: For a less reactive agent like acetic anhydride , the protocol would be modified. The reaction may require heating to reflux and the addition of a catalyst like DMAP along with the base. The reaction time would likely be extended to several hours.
Visualizations
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: The two-step nucleophilic acyl substitution mechanism.
Diagram 2: Reactivity Hierarchy of Acylating Agents
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrevise.org [chemrevise.org]
- 12. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
A Comparative Guide to the Quantification of 4-(Trifluoroacetyl)toluene in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Trifluoroacetyl)toluene, a key intermediate and potential impurity in pharmaceutical manufacturing and chemical synthesis, is critical for quality control and safety assessment. This guide provides a comprehensive comparison of two primary analytical techniques for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines detailed experimental protocols and presents comparative performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.
Executive Summary
Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation of the analyte's identity. HPLC-UV provides a robust and often simpler alternative, particularly suitable for routine quality control applications where high sample throughput is required. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation.
Comparative Performance Data
The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of a this compound surrogate, 4'-(Trifluoromethyl)acetophenone.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflows and Methodologies
The successful quantification of this compound requires careful consideration of the entire analytical workflow, from sample preparation to data analysis.
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Wastewater)
-
pH Adjustment: Adjust the pH of 100 mL of the aqueous sample to neutral (pH 7) using dilute acid or base.
-
Extraction: Transfer the sample to a separatory funnel and add 50 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shaking: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean flask.
-
Repeat: Repeat the extraction process two more times with fresh solvent.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
b) Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Soil, Tissue Homogenates)
-
Sample Pre-treatment: Extract a known weight of the solid sample with a suitable solvent (e.g., acetonitrile or methanol) using sonication or mechanical shaking. Centrifuge the extract to remove particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a non-polar solvent like hexane or ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and provides structural confirmation of the analyte.
Caption: GC-MS analytical workflow.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (or its analog).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is robust and suitable for routine analysis.
Caption: HPLC-UV analytical workflow.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
Method Validation
Both GC-MS and HPLC-UV methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice between GC-MS and HPLC-UV for the quantification of this compound should be based on a careful evaluation of the analytical requirements. GC-MS is the preferred method for trace-level analysis and when unambiguous identification is necessary. HPLC-UV offers a reliable and efficient alternative for routine quality control and higher concentration samples. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to develop and validate a suitable analytical method for their specific application.
Establishing Analytical Performance: A Guide to Limit of Detection and Quantification for 4-(Trifluoroacetyl)toluene
For researchers, scientists, and professionals in drug development, understanding the lower limits of analytical detection is paramount for robust method validation, impurity analysis, and ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive overview of the methodologies used to establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the aromatic ketone 4-(Trifluoroacetyl)toluene.
Disclaimer: As of the time of this publication, specific experimental data for the LOD and LOQ of this compound is not publicly available. The quantitative data presented in this guide is therefore hypothetical and intended for illustrative purposes to demonstrate the application of established analytical principles. The experimental protocols described are based on widely accepted methodologies for similar compounds and analytical techniques.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. A commonly accepted S/N ratio for the LOQ is 10:1.
Comparative Data for Analytical Methods
The following table presents a hypothetical comparison of LOD and LOQ values for this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These values are representative of what might be expected for a small organic molecule with the properties of this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | 0.1 ng/mL | 0.3 ng/mL |
| HPLC-UV | 1.0 ng/mL | 3.0 ng/mL |
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a hypothetical GC-MS method for the determination of LOD and LOQ of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 188, 119, 91).
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.05 ng/mL to 10 ng/mL.
3. LOD and LOQ Determination (Signal-to-Noise Method):
-
Inject the lowest concentration standards.
-
Determine the signal-to-noise ratio for the peak corresponding to this compound. The signal is the peak height, and the noise is the standard deviation of the baseline noise in a region close to the peak.
-
The LOD is the concentration that provides a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that provides a signal-to-noise ratio of approximately 10:1.
II. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a hypothetical HPLC-UV method for establishing the LOD and LOQ of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis detector.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
2. Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution, ranging from 0.5 ng/mL to 50 ng/mL.
3. LOD and LOQ Determination (Calibration Curve Method):
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate the slope of the calibration curve (S).
-
The LOD is calculated using the formula: LOD = 3.3 * (σ / S).
-
The LOQ is calculated using the formula: LOQ = 10 * (σ / S).
Workflow for Establishing LOD and LOQ
The following diagram illustrates the general workflow for the determination of the Limit of Detection and Limit of Quantification for an analytical method.
Caption: General workflow for establishing LOD and LOQ.
Comparative Guide to the Trifluoroacetylation of Toluene: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group into aromatic molecules is a pivotal step in the synthesis of numerous pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the trifluoroacetylation of toluene, offering insights into its kinetics relative to other acylation reactions. While specific kinetic studies on the trifluoroacetylation of toluene are not extensively documented in publicly available literature, this guide leverages data from related Friedel-Crafts acylation reactions to provide a comprehensive comparison.
Performance Comparison of Acylating Agents for Toluene
To understand the reactivity of trifluoroacetic anhydride in the context of toluene acylation, it is useful to compare it with other common acylating agents. The following table summarizes kinetic data for the acylation of toluene with various reagents, providing a baseline for estimating the relative rate of trifluoroacetylation.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) |
| Acetyl Chloride | AlCl₃ | Ethylene Dichloride | 20 | Data not explicitly found for this temperature |
| Benzoyl Chloride | AlCl₃ | Ethylene Dichloride | 20 | Specific value not available, but kinetics have been studied[1] |
| Propionyl Chloride | AlCl₃ | Ethylene Dichloride | 20 | Data not explicitly found for this temperature |
| Trifluoroacetic Anhydride | Various | Various | - | No direct kinetic data found |
Note: The absence of a specific rate constant for the trifluoroacetylation of toluene in the literature necessitates a qualitative comparison based on the known reactivity of trifluoroacetic anhydride.
Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbons highly electrophilic.[2] This inherent reactivity suggests that its reaction with toluene is likely to be significantly faster than that of acetyl or benzoyl chloride under similar conditions. However, this high reactivity can also lead to challenges in controlling the reaction and may necessitate milder catalysts or reaction conditions to avoid side reactions.
Alternative Trifluoroacetylating Agents
While trifluoroacetic anhydride is a common choice, several other reagents can be used to introduce a trifluoroacetyl group.
| Reagent | Description | Advantages | Disadvantages |
| Trifluoroacetyl Chloride | A gaseous acyl chloride. | High reactivity. | Difficult to handle due to its gaseous state. |
| Trifluoroacetic Acid | Can be used directly or activated in situ. | Readily available. | Generally requires harsher conditions or specific activators. |
| N-(Trifluoroacetyl)succinimide | A solid, stable trifluoroacetylating reagent. | Easy to handle, convenient for small-scale reactions.[3] | May be more expensive for large-scale synthesis. |
| 2-(Trifluoroacetyloxy)pyridine (TFAP) | A reagent for mild trifluoroacetylation. | Effective under mild conditions for amines and alcohols.[3] | Less commonly used for aromatic C-acylation. |
Experimental Protocols
While a specific kinetic study protocol for the trifluoroacetylation of toluene is not available, a general procedure for a Friedel-Crafts acylation kinetic study can be adapted. This typically involves monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Protocol for a Kinetic Study of Toluene Acylation
This protocol is a template and requires optimization for the specific acylating agent and catalyst used.
Materials:
-
Toluene (anhydrous)
-
Acylating agent (e.g., trifluoroacetic anhydride, acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Internal standard for GC/HPLC analysis (e.g., undecane)
-
Quenching solution (e.g., cold dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel with a magnetic stirrer, thermometer, and condenser, under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser connected to a nitrogen line, add the anhydrous solvent and the Lewis acid catalyst.[3][6]
-
Initial Sample: Add a known amount of the internal standard to the flask.
-
Reactant Addition: Add a precise amount of toluene to the reaction mixture. Allow the mixture to reach the desired reaction temperature.
-
Initiation of Reaction: At time zero (t=0), rapidly add the acylating agent to the stirred reaction mixture.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solution of dilute hydrochloric acid.
-
Work-up of Sample: Neutralize the quenched sample with a suitable base (e.g., sodium bicarbonate solution), extract the organic components with a solvent like dichloromethane, and dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the organic sample by GC or HPLC to determine the concentrations of the reactant (toluene) and the product (e.g., 4-methylacetophenone) relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. From this, the rate constant can be calculated using the appropriate rate law.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a typical experimental workflow for a kinetic study.
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Caption: Experimental Workflow for a Kinetic Study.
Conclusion
The trifluoroacetylation of toluene is a powerful method for synthesizing key chemical intermediates. While direct kinetic data is scarce, a comparative analysis with other Friedel-Crafts acylation reactions indicates that trifluoroacetic anhydride is a highly reactive acylating agent. The choice of catalyst and reaction conditions is crucial for controlling the reaction and maximizing the yield of the desired product. The provided experimental protocol and workflows offer a foundation for researchers to design and execute their own kinetic studies to further elucidate the reaction dynamics of this important transformation.
References
- 1. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
Comparison of different catalysts for the synthesis of 4-(Trifluoroacetyl)toluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-(Trifluoroacetyl)toluene.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is predominantly achieved through the Friedel-Crafts acylation of toluene with a trifluoroacetylating agent. The choice of catalyst for this reaction is critical, directly influencing yield, selectivity, reaction conditions, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed for this synthesis, supported by experimental data to aid researchers in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficiency of various catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from various studies to provide a comparative overview of key performance indicators such as yield, reaction time, and temperature.
| Catalyst Type | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Trifluoroacetic Anhydride | Dichloromethane | 0 to rt | 2 | ~85-95 (estimated) | General Knowledge |
| Zeolite | H-Beta | Trifluoroacetic Anhydride | Toluene | 150 | 4 | Moderate to Good (specific data not found) | [1] |
| Metal Triflate | Bismuth Triflate (Bi(OTf)₃) | Trifluoroacetic Anhydride | Toluene | 80 | 3 | High (specific data not found for this substrate) | [2] |
| Fluoride Ion Source | Tetrabutylammonium Fluoride (TBAF) | (Trifluoromethyl)trimethylsilane | Toluene / THF | -78 to rt | 12.5 | 72 | Not a direct acylation of toluene |
Note: Direct comparative studies for the trifluoroacetylation of toluene are limited. The data for AlCl₃ is an estimation based on its common use in Friedel-Crafts acylations. Data for H-Beta and Bismuth Triflate are inferred from their performance in similar acylation reactions. The TBAF-catalyzed reaction utilizes a different starting material (methyl 4-methylbenzoate) and trifluoromethylating agent.
Experimental Workflow and Signaling Pathways
The general experimental workflow for the Friedel-Crafts acylation of toluene to produce this compound is depicted in the following diagram. The process involves the activation of the acylating agent by the catalyst to form a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring.
Caption: General workflow for the synthesis of this compound.
The logical relationship for catalyst selection based on key performance indicators can be visualized as follows:
Caption: Decision logic for selecting a catalyst for this compound synthesis.
Detailed Experimental Protocols
1. Synthesis using Aluminum Chloride (AlCl₃) (General Procedure)
This protocol is a standard procedure for Friedel-Crafts acylation and would require optimization for the specific synthesis of this compound.
-
Materials: Anhydrous aluminum chloride (AlCl₃), toluene, trifluoroacetic anhydride, anhydrous dichloromethane (DCM), ice, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add trifluoroacetic anhydride (1.0 equivalent).
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add toluene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
2. Synthesis using Zeolite H-Beta (Adapted from Acylation with Acetic Anhydride)
This protocol is adapted from procedures for the acylation of toluene with acetic anhydride over Beta zeolites and would need to be optimized for trifluoroacetylation.[1]
-
Materials: Zeolite H-Beta catalyst, toluene, trifluoroacetic anhydride.
-
Procedure:
-
Activate the H-Beta zeolite catalyst by heating under vacuum.
-
In a stainless steel autoclave, charge the activated H-Beta catalyst, toluene (in excess), and trifluoroacetic anhydride.
-
Seal the autoclave and heat the reaction mixture to 150 °C with stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
After cooling, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent for reuse.
-
Remove the excess toluene from the filtrate by distillation.
-
Purify the residue by vacuum distillation or column chromatography to yield this compound.
-
3. Synthesis using Bismuth Triflate (Bi(OTf)₃) (General Procedure)
This general protocol for Friedel-Crafts acylation using bismuth triflate would require specific optimization for the trifluoroacetylation of toluene.[2]
-
Materials: Bismuth(III) triflate (Bi(OTf)₃), toluene, trifluoroacetic anhydride.
-
Procedure:
-
To a mixture of toluene (1.0 equivalent) and trifluoroacetic anhydride (1.2 equivalents), add a catalytic amount of Bi(OTf)₃ (e.g., 5-10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Conclusion
The choice of catalyst for the synthesis of this compound significantly impacts the reaction's outcome and sustainability. While traditional Lewis acids like AlCl₃ are effective and widely used, they often require stoichiometric amounts and present challenges in terms of handling and waste disposal. Modern alternatives such as zeolites and metal triflates offer advantages in terms of reusability, milder reaction conditions, and improved environmental profile. Zeolites, being heterogeneous catalysts, are particularly attractive for industrial applications due to their ease of separation and potential for continuous processes. Metal triflates, especially bismuth triflate, have shown high catalytic activity in Friedel-Crafts acylations. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental regulations. Further research and direct comparative studies are warranted to fully elucidate the most efficient and sustainable catalytic system for the production of this compound.
References
Cross-Validation of Analytical Methods for 4-(Trifluoroacetyl)toluene
An objective comparison of analytical methodologies is crucial for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and comparability. This guide provides a cross-validation framework for two common analytical techniques for the quantification of 4-(Trifluoroacetyl)toluene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for similar aromatic ketones.
The cross-validation process assesses the agreement between two distinct analytical methods to ensure that they produce comparable results.[1] This is critical when methods are used across different laboratories or when transitioning from one method to another during drug development.[2] This guide compares a robust HPLC-UV method, suitable for routine quality control, with a highly specific and sensitive GC-MS method, ideal for impurity profiling and trace-level quantification.
Comparative Performance Data
The following tables summarize the typical performance characteristics expected from validated HPLC-UV and GC-MS methods for the analysis of this compound. These values are synthesized based on performance data from analogous compounds.[3][4][5]
Table 1: HPLC-UV Method Performance
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Passed |
Table 2: GC-MS Method Performance
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.01 - 10 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | ≤ 2.0% (at higher conc.), ≤ 15% (at LOQ) | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.003 µg/mL (3 ng/mL) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.01 µg/mL (10 ng/mL) |
| Specificity | Unique mass spectrum and retention time | Passed |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following are detailed protocols that can be used as a starting point for the analysis of this compound.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances or formulated products.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an appropriate amount of this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.
-
Protocol 2: GC-MS Method
This method is highly selective and sensitive, making it ideal for identifying and quantifying this compound, especially at trace levels or in complex matrices.
-
Chromatographic System:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions for this compound (C₉H₇F₃O, MW: 188.15):
-
Quantifier ion: m/z 119 (M-CF₃)⁺
-
Qualifier ions: m/z 91 (C₇H₇)⁺, m/z 188 (M)⁺
-
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate GC solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 1, 5, 10 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix.[2][3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 119) against the concentration.
-
Confirm the identity of the analyte in samples by verifying the retention time and the ratio of qualifier ions to the quantifier ion.
-
Calculate the concentration in the sample by interpolation from the calibration curve.
-
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical requirements. HPLC-UV is a robust and reliable method for routine quantification in controlled samples. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity identification, and analysis in complex matrices. A thorough cross-validation as outlined ensures that data generated by either method is comparable and reliable.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.studyraid.com [app.studyraid.com]
Benchmarking the Synthesis of 4-(Trifluoroacetyl)toluene: A Comparative Guide to Trifluoroacetylation of Toluene
In the landscape of pharmaceutical and agrochemical research, the introduction of a trifluoroacetyl group into aromatic systems is a key strategy for modulating the biological activity and physicochemical properties of molecules. 4-(Trifluoroacetyl)toluene, a versatile building block, is synthesized via the Friedel-Crafts acylation of toluene. The efficiency of this transformation is highly dependent on the choice of the trifluoroacetylating agent and the reaction conditions. This guide provides a comparative analysis of different methods for the synthesis of this compound, offering researchers, scientists, and drug development professionals a basis for informed decision-making.
Performance Comparison of Trifluoroacetylating Agents
The trifluoroacetylation of toluene can be achieved using several reagents, with trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride being the most common. The choice of Lewis acid catalyst also plays a crucial role in the reaction's success. Below is a summary of quantitative data for the synthesis of this compound using different methodologies.
| Trifluoroacetylating Agent | Catalyst/Promoter | Solvent | Reaction Conditions | Yield (%) | Reference |
| Trifluoroacetic Anhydride | Bismuth Triflate (Bi(OTf)₃) | None (Solventless) | 30 °C | Not Specified for Toluene | [1] |
| Trifluoroacetic Anhydride | Scandium Triflate (Sc(OTf)₃) | None (Solventless) | 30 °C | Not Specified for Toluene | [1] |
| Benzoic Anhydride (as a model) | H0.5Cs2.5PW12O40 | Toluene | >137 °C (autoclave) | ~100% Conversion | [2] |
| Acetic Anhydride (as a model) | Trifluoroacetic Acid | Anisole (as substrate) | Room Temperature, 1.5 h | 100% Conversion | [3] |
| Methyl 4-methylbenzoate & TMSCF₃ | Tetrabutylammonium fluoride (TBAF) | Toluene/THF | -78 °C to Room Temp., 12.5 h | 72% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to specific laboratory settings.
Protocol 1: Synthesis of this compound using Methyl 4-methylbenzoate and TMSCF₃[4]
This procedure describes a nucleophilic trifluoromethylation approach to synthesize the target ketone.
Materials:
-
Methyl 4-methylbenzoate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2.0 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
To a solution of methyl 4-methylbenzoate (6.0 g, 40 mmol, 1.0 equiv) in toluene (200 mL) under an Argon atmosphere, add TMSCF₃ (11.3 g, 80 mmol, 2.0 equiv) at room temperature.
-
Cool the reaction mixture to -78 °C.
-
Add TBAF (4 mL, 1.0 M in THF, 0.1 equiv).
-
Stir the mixture for 0.5 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Add hydrochloric acid (30 mL, 2.0 M, 1.5 equiv) and stir for a further 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain this compound.
Protocol 2: General Friedel-Crafts Acylation of Toluene with an Anhydride (Conceptual)
This is a generalized protocol based on typical Friedel-Crafts conditions, as specific details for trifluoroacetylation of toluene were not found in the provided search results.
Materials:
-
Toluene
-
Trifluoroacetic Anhydride
-
Lewis Acid (e.g., AlCl₃, Bi(OTf)₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Ice bath
-
Hydrochloric acid (dilute)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a drying tube, add the Lewis acid and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride to the stirred suspension.
-
To this mixture, add a solution of toluene in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the catalyst.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a conceptual workflow for reagent selection.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Caption: Workflow for selecting reagents for the trifluoroacetylation of toluene.
References
A Comparative Analysis of the Stability of Trifluoroacetylated Compounds: A Guide for Researchers
The trifluoroacetyl (TFA) group is a crucial functional group in modern chemistry, widely employed as a protecting group in the synthesis of complex molecules like pharmaceuticals and peptides. Its stability under certain conditions and lability under others make it a versatile tool for researchers. This guide provides a comparative analysis of the stability of trifluoroacetylated compounds against their non-fluorinated acetyl counterparts, supported by experimental data and detailed protocols.
Executive Summary
Trifluoroacetylated compounds exhibit a unique stability profile. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon more electrophilic, yet the trifluoroacetyl group is remarkably stable under strongly acidic conditions where many other protecting groups are cleaved.[1] Conversely, it is readily removed under mild basic or reductive conditions.[1] This orthogonal stability is a significant advantage in multi-step synthesis.[1] However, the stability of trifluoroacetylated compounds is not absolute and is influenced by factors such as the nature of the atom to which it is attached (amine, alcohol, or thiol), pH, temperature, and exposure to light. This guide will delve into the hydrolytic, thermal, and photostability of these compounds, providing a comparative perspective and practical experimental guidance.
Comparative Stability Data
While direct side-by-side comparative studies are limited, the following tables summarize available data on the stability of trifluoroacetylated compounds compared to their acetylated analogs. It is important to note that experimental conditions can significantly influence stability, and thus, comparisons should be made with caution.
Table 1: Comparative Hydrolytic Stability
| Compound | Condition | Half-life / Rate Constant | Reference |
| N-Trifluoroacetylglycine | Enzymatic hydrolysis by Acylase I | - | [2] |
| N-Acetylglycine | Acid-catalyzed hydrolysis | - | [3] |
| S-Ethyl trifluorothioacetate | Hydrolysis in water-acetonitrile at 23°C | 0.0000370 s⁻¹ | [4] |
| p-Nitrophenyl trifluoroacetate | Hydrolysis in water-acetonitrile at 23°C | 0.000281 s⁻¹ | [4] |
| Ethyl acetate | Alkaline hydrolysis at 25°C | 0.1120 L·mol⁻¹·s⁻¹ | [5] |
| Amides (general) | Neutral hydrolysis | > 1000 years (estimated) | [6] |
Note: The data presented is collated from different studies and may not be directly comparable due to varying experimental conditions.
Table 2: Comparative Thermal Stability
| Compound | Method | Onset of Decomposition | Reference |
| Alanine | TGA | ~310°C | [7] |
| Glycine | TGA | ~240°C | [7] |
| Acetylsalicylic acid (Aspirin®) | TGA | ~150°C | [8] |
| Trifluoroacetic acid | Thermal decomposition in silica vessel | 300-390°C | [9] |
Note: Data for N-acetylated and N-trifluoroacetylated amino acids are not directly available. The decomposition of the parent amino acids is provided as a proxy.
Experimental Protocols
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of a trifluoroacetylated compound under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup:
-
Acidic: Prepare a solution of 0.1 M HCl.
-
Neutral: Use purified water (pH ~7).
-
Basic: Prepare a solution of 0.1 M NaOH.
-
-
Initiation of Hydrolysis: Add a small aliquot of the stock solution to the acidic, neutral, and basic solutions to achieve the desired final concentration. Maintain the reaction mixtures at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately neutralize the aliquots to stop the reaction. For acidic samples, add a stoichiometric amount of NaOH. For basic samples, add a stoichiometric amount of HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.[10]
-
Data Analysis: Plot the concentration of the parent compound versus time and determine the rate constant and half-life of the hydrolysis reaction.
Experimental workflow for hydrolytic stability assessment.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition profile of a trifluoroacetylated compound.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.[11]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA pan.[12]
-
TGA Run:
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is an indicator of thermal stability.[12]
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Experimental workflow for thermal stability assessment using TGA.
Photostability Assessment (ICH Q1B Guideline)
Objective: To evaluate the stability of a trifluoroacetylated compound upon exposure to light.
-
Sample Preparation:
-
Drug Substance: Place the solid compound in a chemically inert, transparent container.
-
Solution: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.
-
Dark Control: Prepare an identical sample and wrap it in aluminum foil to protect it from light.[2]
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[17]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV radiation.[16]
-
-
Sampling and Analysis:
-
After the exposure period, visually inspect the samples for any changes in appearance.
-
Analyze the exposed samples and the dark control using a validated stability-indicating HPLC method to quantify the parent compound and any photodegradation products.[17]
-
-
Data Analysis: Compare the chromatograms of the exposed and dark control samples to identify any degradation products formed due to light exposure.
Experimental workflow for photostability assessment.
Degradation Pathways
The degradation of trifluoroacetylated compounds can proceed through several pathways depending on the conditions.
Base-Catalyzed Hydrolysis of a Trifluoroacetamide
The hydrolysis of a trifluoroacetamide under basic conditions is generally faster than that of the corresponding acetamide. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more susceptible to nucleophilic attack by hydroxide.[11]
Base-catalyzed hydrolysis of a trifluoroacetamide.
Thermal Decomposition of an N-Trifluoroacetylated Amino Acid
The thermal decomposition of N-trifluoroacetylated amino acids is expected to involve pathways similar to those of the parent amino acids, such as decarboxylation and deamination.[18] The presence of the trifluoroacetyl group may influence the decomposition temperature and the relative prevalence of different pathways.
Potential thermal decomposition pathways of an N-TFA-amino acid.
Photodegradation of an Aromatic Trifluoroacetylated Compound
Aromatic compounds containing a trifluoromethyl group can undergo photolysis, potentially leading to the formation of trifluoroacetic acid (TFA).[1] The specific pathway will depend on the overall structure of the molecule and the reaction conditions.
Generalized photodegradation pathway of an aromatic trifluoroacetylated compound.
Conclusion
Trifluoroacetylated compounds offer a distinct stability profile that is highly advantageous in chemical synthesis. Their stability in acidic media and lability in basic media provide a valuable orthogonality. However, researchers must be aware of their potential for degradation under hydrolytic, thermal, and photolytic stress. The information and protocols provided in this guide offer a framework for the systematic evaluation of the stability of trifluoroacetylated compounds, enabling a more informed use of this important chemical tool in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. q1scientific.com [q1scientific.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. uv.es [uv.es]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. ikev.org [ikev.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. research.uaeu.ac.ae [research.uaeu.ac.ae]
Safety Operating Guide
Safe Disposal of 4-(Trifluoroacetyl)toluene: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4-(Trifluoroacetyl)toluene must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2] It is also combustible and reacts violently with water.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a clear, procedural guide for its disposal.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other waste streams.[3] It should be collected and stored as a separate hazardous waste.
-
Keep the chemical in its original container whenever possible.[3] If the original container is compromised, transfer the waste to a compatible, properly labeled, and sealable container.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a designated, compatible, and tightly sealed container.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, and sources of ignition.[4][5]
-
The storage area should be secure and accessible only to authorized personnel.[3]
Step 3: Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
For small spills: If you are trained and have the appropriate spill control materials, you may clean up a small spill.[4]
-
For large spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[4]
Step 4: Final Disposal
-
The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][3][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[4]
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Trifluoroacetyl)toluene
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Trifluoroacetyl)toluene. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[3] Regularly inspect gloves for signs of degradation or perforation. | Prevents direct skin contact and subsequent irritation.[1][2] |
| Eye and Face Protection | Chemical safety goggles. In situations with a splash potential, a face shield should also be worn.[4][5] | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A fully-buttoned lab coat. For larger quantities or increased splash risk, chemical-resistant coveralls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood is required.[6] For situations where ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure a certified laboratory chemical fume hood is operational.[6]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Verify that an emergency shower and eyewash station are accessible and unobstructed.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Use compatible laboratory equipment (e.g., glass, PTFE) to avoid degradation.
-
Dispense the chemical carefully to avoid splashing.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container Requirements | Disposal Procedure |
| Unused or Waste this compound | Clearly labeled, sealable, and compatible waste container (e.g., glass or specific plastic). | Treat as hazardous waste. Arrange for collection by a licensed hazardous waste disposal service.[3] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Placed in a designated, labeled hazardous waste bag or container. | Dispose of as hazardous waste through a certified disposal service.[3] |
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Follow your institution's procedures for hazardous waste pickup.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
